3,5-Dimethylhexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWTCBUJPAASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892031 | |
| Record name | 3,5-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-87-4 | |
| Record name | 3,5-Dimethylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU90Y7VS8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylhexanoic Acid: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that is of growing interest to the scientific community. As a member of the BCFA class of lipids, it is implicated in a variety of biological processes and holds potential for applications in drug development and as a biomarker. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is a saturated fatty acid with a six-carbon chain (hexanoic acid) containing two methyl groups at positions 3 and 5.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60308-87-4[1][2] |
| Molecular Formula | C8H16O2[1][2] |
| SMILES | CC(C)CC(C)CC(=O)O[1] |
| InChI | InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[1][2] |
| InChIKey | KTWWTCBUJPAASC-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Boiling Point | 118.5-119.5 °C at 14 Torr | LookChem |
| Density | 0.9012 g/cm³ at 25 °C | LookChem |
| pKa (Predicted) | 4.80 ± 0.10 | LookChem |
| Melting Point | N/A | LookChem |
| Flash Point | N/A | LookChem |
Note: "N/A" indicates that the data was not available in the searched resources.
Experimental Protocols
Synthesis of this compound: A Generalized Malonic Ester Synthesis Approach
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-3-methylbutane (as an alternative for the second alkylation, though the target molecule requires sequential alkylation with the same group)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Add diethyl malonate dropwise to the solution with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate (sodiomalonic ester).[6][7]
-
First Alkylation: To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane dropwise with continuous stirring. The mixture is then refluxed for several hours to ensure complete reaction. This step introduces the first isobutyl group at the α-carbon of the malonic ester.[6]
-
Second Enolate Formation and Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to form the enolate of the mono-alkylated malonic ester. Subsequently, a second equivalent of 1-bromo-2-methylpropane is added, and the mixture is refluxed again to yield the dialkylated malonic ester.
-
Saponification: The resulting dialkylated diethyl malonate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate salts.[4][7]
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding this compound.[4][6]
-
Work-up and Purification: The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Caption: Generalized workflow for the synthesis of this compound via malonic ester synthesis.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of short-chain and branched-chain fatty acids like this compound is commonly performed using GC-MS. Due to their volatility and polarity, derivatization is often required to improve chromatographic separation and detection.[8][9]
Materials:
-
Sample containing this compound (e.g., biological fluid, tissue extract)
-
Internal standard (e.g., a deuterated analog)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), pentafluorobenzyl bromide (PFBBr), or isobutyl chloroformate)[8][10][11]
-
Organic solvent (e.g., iso-octane, hexane)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Sample Preparation: To a known amount of the sample, add the internal standard. For biological samples, a preliminary extraction step may be necessary to isolate the lipid fraction. To prevent the loss of volatile short-chain fatty acids, the sample can be made alkaline by adding sodium hydroxide.[10]
-
Extraction: Extract the fatty acids from the sample matrix using an appropriate organic solvent.
-
Derivatization: The extracted fatty acids are derivatized to increase their volatility and thermal stability for GC analysis. A common method involves esterification. For example, using MTBSTFA, the sample is incubated at 60°C for 30 minutes to form silyl (B83357) esters.[10]
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column for the separation of fatty acid isomers (e.g., a polar column).[9] An optimized temperature program is crucial for good resolution. A typical program might start at a low temperature and ramp up to a higher temperature to elute the derivatized fatty acids.
-
Mass Spectrometry: The mass spectrometer is operated in either scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.[11]
-
-
Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum compared to a standard. Quantify the amount of the analyte by comparing its peak area to that of the internal standard.
Caption: A typical workflow for the quantitative analysis of this compound using GC-MS.
Biological Context and Potential Roles
Specific signaling pathways for this compound have not been elucidated in the available literature. However, as a branched-chain fatty acid, it is expected to share some of the biological activities attributed to this class of molecules. BCFAs are known to have various physiological roles, including:
-
Modulation of Gut Microbiota: BCFAs are produced by gut bacteria and can influence the composition and function of the gut microbiome.
-
Anti-inflammatory Effects: Some BCFAs have demonstrated anti-inflammatory properties.
-
Anti-cancer Activity: Certain BCFAs have been shown to exhibit cytotoxic effects on cancer cells.
-
Lipid Metabolism: BCFAs can influence lipid metabolism and may have a role in metabolic health.
Caption: Potential biological roles of branched-chain fatty acids, including this compound.
Conclusion
This compound is a branched-chain fatty acid with distinct chemical properties and potential biological significance. This technical guide has provided a detailed overview of its structure, physicochemical properties, and robust methodologies for its synthesis and analysis. While specific biological pathways remain an area for future research, its classification as a BCFA suggests a role in key physiological processes. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in further exploring the properties and applications of this intriguing molecule.
References
- 1. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dimethylhexanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylhexanoic acid, including its chemical and physical properties, synthesis, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound is a branched-chain fatty acid. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60308-87-4 | [1][2][3] |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 118.5-119.5 °C (at 14 Torr) | [4] |
| Density | 0.9012 g/cm³ (at 25 °C) | [4] |
| pKa (Predicted) | 4.80 ± 0.10 | [2][4] |
| XLogP3 (Predicted) | 2.4 | [1][5] |
Synthesis of this compound
A potential synthetic workflow is outlined below:
Analytical Methodologies
The analysis of this compound, as a short-chain fatty acid, can be performed using gas chromatography-mass spectrometry (GC-MS). Due to its polarity, derivatization is often required to improve its volatility for GC analysis.
General GC-MS Protocol for Short-Chain Fatty Acids
The following is a general protocol that can be adapted for the analysis of this compound.
1. Sample Preparation (Extraction):
-
For biological samples, an extraction is necessary to isolate the fatty acids. A commonly used method is the Folch or Bligh-Dyer extraction using a chloroform/methanol/water system.[7]
-
The organic phase containing the lipids is separated and dried, often under a stream of nitrogen.
2. Derivatization:
-
To increase volatility, the carboxylic acid group is converted to an ester, typically a methyl ester (FAME) or a silyl (B83357) ester.
-
Acid-catalyzed esterification: Reflux the dried extract with methanolic HCl or BF₃/methanol.
-
Silylation: React the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[8]
3. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Injector: Splitless injection is common for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 50-60°C held for 1-2 minutes, then ramped at 10-20°C/min to a final temperature of 250-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
The following diagram illustrates a typical GC-MS workflow for fatty acid analysis.
Spectral Data
Biological Activity and Relevance in Drug Development
There is currently a lack of specific data on the biological activity, signaling pathways, and toxicological profile of this compound. However, the broader class of branched-chain fatty acids (BCFAs) has garnered interest for its diverse biological effects.
Studies on various BCFAs have indicated potential health benefits, including:
-
Anti-cancer properties: Some BCFAs have shown cytotoxicity towards cancer cells.[9][10]
-
Anti-inflammatory effects: BCFAs may play a role in modulating inflammatory responses.[9][10]
-
Metabolic regulation: BCFAs have been implicated in lipid-lowering and improving insulin (B600854) sensitivity.[9][10][11]
-
Neuroprotective actions: Certain BCFAs are being investigated for their neuroprotective potential.[10]
The mechanisms underlying these effects are still under investigation but are thought to involve the modulation of various signaling pathways related to metabolism and inflammation.[10][11] Given the biological activities of other BCFAs, this compound could be a candidate for further investigation in these areas. However, it is crucial to note that minor structural differences can lead to significant changes in biological function.
A general representation of the potential involvement of BCFAs in cellular processes is shown below.
Conclusion
This compound is a branched-chain fatty acid with defined chemical and physical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide provides a foundational understanding based on existing data and knowledge of related compounds. Further research is warranted to fully elucidate its synthetic pathways, analytical methods, and potential therapeutic applications.
References
- 1. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 60308-87-4 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Hexanoic acid, 3,5-dimethyl-, (S)- | C8H16O2 | CID 12830076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mimedb.org [mimedb.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]
3,5-Dimethylhexanoic Acid: A Volatile Organic Compound in Nature - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile organic compounds (VOCs) are pivotal in mediating intra- and inter-species communication across the natural world. Among these, branched-chain fatty acids represent a significant class of semiochemicals, particularly in insects. This technical guide focuses on 3,5-dimethylhexanoic acid, a branched-chain carboxylic acid, exploring its potential role as a VOC in nature. While direct evidence of its function is still emerging, strong parallels with structurally similar, biologically active compounds, such as the sex pheromone (3R,5S)-3,5-dimethyldodecanoic acid found in the longhorned beetle Prionus californicus, suggest its likely involvement in insect chemical communication. This document synthesizes the current understanding of its putative biosynthesis, outlines detailed experimental protocols for its detection and quantification, and proposes potential signaling pathways, providing a comprehensive resource for researchers in chemical ecology and drug development.
Introduction
This compound (C8H16O2) is a saturated fatty acid characterized by methyl branches at the third and fifth carbon positions. Its volatile nature, stemming from its relatively low molecular weight and hydrocarbon character, positions it as a potential semiochemical. In the intricate world of insect communication, specificity is paramount, and the unique branching pattern of this compound could confer the chemical distinctiveness required for a signaling molecule. This guide will delve into the knowns and logical extrapolations surrounding this intriguing compound.
Putative Natural Occurrence and Function
While no definitive study has conclusively identified this compound as a specific pheromone in a particular species, its chemical structure strongly suggests a role in insect communication. The Dufour's glands of myrmicine ants are known to secrete a complex mixture of volatile and non-volatile compounds, including a variety of straight-chain and branched-chain hydrocarbons and fatty acids, which are used for trail marking, nestmate recognition, and alarm signaling.[1] The presence of structurally related compounds in the glandular secretions of various ant species makes these insects a prime subject for investigating the occurrence of this compound.
The identification of (3R,5S)-3,5-dimethyldodecanoic acid as a female-produced sex pheromone in the cerambycid beetle Prionus californicus provides a compelling argument for the potential pheromonal activity of shorter-chain analogs like this compound in other beetle species or even other insect orders.[2][3][4]
Table 1: Comparison of this compound and a Known Insect Pheromone
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Known Function | Natural Source (Example) |
| This compound | C8H16O2 | 144.21 | Putative Semiochemical | Hypothetically in Myrmicine ant Dufour's glands |
| (3R,5S)-3,5-Dimethyldodecanoic Acid | C14H28O2 | 244.37 | Sex Pheromone | Prionus californicus (female)[2][3][4] |
Proposed Biosynthesis
The biosynthesis of this compound in insects is hypothesized to follow the general pathway of fatty acid synthesis with modifications to incorporate methyl branches. This process likely begins with acetyl-CoA and involves the iterative addition of two-carbon units from malonyl-CoA by a fatty acid synthase (FAS) complex. The methyl groups are proposed to be introduced via the substitution of a malonyl-CoA with a methylmalonyl-CoA, a common mechanism for generating branched-chain fatty acids.
Proposed Biosynthetic Pathway for this compound.
Experimental Protocols
The identification and quantification of this compound from natural sources require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.
Sample Collection and Preparation
Protocol 1: Solid-Phase Microextraction (SPME) for Volatile Collection [5]
This non-lethal technique is ideal for sampling volatile emissions from live insects.
-
Materials: SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), headspace vials, heating block.
-
Procedure:
-
Place the live insect(s) or excised gland in a headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) to encourage volatilization.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.
-
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
-
Protocol 2: Solvent Extraction of Glandular Secretions [6]
This method allows for the direct analysis of the contents of exocrine glands.
-
Materials: Fine dissection tools, microvials, hexane (B92381) (GC-MS grade), internal standard (e.g., heptadecanoic acid).
-
Procedure:
-
Cold-anesthetize the insect and dissect the target gland (e.g., Dufour's gland) under a microscope.
-
Place the gland in a microvial containing a small, precise volume of hexane (e.g., 20 µL) and a known amount of internal standard.
-
Gently crush the gland to release its contents.
-
Allow the extraction to proceed for at least 30 minutes.
-
Inject an aliquot (e.g., 1 µL) of the hexane extract directly into the GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The mass spectrum of carboxylic acids typically shows characteristic fragments, including the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).
General Experimental Workflow for GC-MS Analysis.
Proposed Signaling Pathway
The perception of this compound by an insect would likely follow the canonical olfactory signaling pathway. The volatile molecule would enter the sensilla on the insect's antennae and bind to an Odorant-Binding Protein (OBP) or a Chemosensory Protein (CSP) within the sensillar lymph.[7] This protein-ligand complex would then transport the hydrophobic fatty acid to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[8][9] The binding of this compound to its specific OR would trigger the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential. This signal would then be transmitted to the antennal lobe of the insect's brain for processing, ultimately eliciting a behavioral response.
Hypothetical Olfactory Signaling Pathway for this compound.
Implications for Drug Development
The study of insect semiochemicals and their corresponding receptors offers novel targets for the development of species-specific pest management strategies. A deeper understanding of the role of this compound and other branched-chain fatty acids in insect communication could lead to the design of highly selective attractants for trapping or mating disruption. Furthermore, the insect olfactory receptors that bind these compounds could be targeted for the development of novel repellents or behavior-modifying agents. The specificity of these interactions provides a foundation for creating environmentally benign alternatives to broad-spectrum insecticides.
Conclusion
While the definitive biological role of this compound as a volatile organic compound in nature remains to be fully elucidated, the available evidence from related compounds and the general principles of insect chemical ecology strongly suggest its involvement as a semiochemical. This technical guide provides a framework for future research by outlining putative biosynthetic and signaling pathways and detailing the necessary experimental protocols for its investigation. Further studies focusing on the analysis of glandular secretions from myrmicine ants and other insects known to utilize fatty acid-derived pheromones are warranted to uncover the specific functions of this intriguing molecule.
References
- 1. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]
- 2. [논문]Identification of the components of Dufour gland secretion of the ant Myrmica rubra and responses to them [scienceon.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Volatile glandular secretions of three species of new world army ants,Eciton burchelli, Labidus coecus, andLabidus praedator | Semantic Scholar [semanticscholar.org]
- 5. Exocrine chemistry of the myrmicine ant Zacryptocerus pusillus (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. blog.myrmecologicalnews.org [blog.myrmecologicalnews.org]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of branched-chain fatty acids like 3,5-Dimethylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups along their carbon chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized as bioactive lipids with diverse and significant roles in cellular physiology, metabolism, and immune signaling. This technical guide provides a comprehensive overview of the biological significance of BCFAs, with a particular focus on multi-branched structures analogous to 3,5-Dimethylhexanoic acid. It delves into their molecular functions, summarizes key quantitative data, details experimental protocols for their analysis, and visualizes their involvement in critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these unique fatty acids.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are primarily saturated fatty acids distinguished from their straight-chain counterparts by the presence of methyl branches. The most common forms are the iso and anteiso series, with a methyl group on the penultimate or antepenultimate carbon, respectively. However, a diverse array of multi-branched and internally-branched BCFAs also exists, albeit at lower concentrations. BCFAs are integral components of cell membranes, particularly in bacteria, where they influence membrane fluidity. In humans, BCFAs are obtained from dietary sources such as dairy products and ruminant meats, and are also produced by the gut microbiota. Emerging evidence highlights their roles as signaling molecules, modulating various physiological and pathological processes.
Due to a scarcity of research on this compound, this guide will draw upon the more extensively studied multi-branched fatty acids, phytanic acid and pristanic acid, as structural and functional analogues to infer potential biological activities.
Biological Roles and Significance of BCFAs
The biological functions of BCFAs are multifaceted, ranging from structural roles in cell membranes to potent signaling activities that impact inflammation, metabolism, and cellular proliferation.
Membrane Structure and Fluidity
The methyl branches of BCFAs disrupt the tight packing of acyl chains in the phospholipid bilayer of cell membranes. This structural perturbation increases membrane fluidity and lowers the phase transition temperature, which is crucial for maintaining membrane function in environments with fluctuating temperatures, particularly for bacteria.
Metabolic Regulation
BCFAs are increasingly recognized for their role in metabolic homeostasis. They have been shown to influence lipid and glucose metabolism, with potential implications for metabolic disorders such as obesity and type 2 diabetes.
-
Adipose Tissue and Insulin (B600854) Sensitivity: The content of monomethyl BCFAs in adipose tissue is positively correlated with skeletal muscle insulin sensitivity.[1][2] Studies have shown that total adipose tissue BCFA content is approximately 30% lower in obese individuals compared to lean subjects and increases by about 65% after significant weight loss.[1] This suggests a potential link between adipose tissue BCFAs and the pathogenesis of obesity-related insulin resistance.[2]
Immune Modulation and Anti-inflammatory Effects
BCFAs exhibit significant immunomodulatory properties, primarily through their interaction with key signaling pathways involved in inflammation.
-
Cytokine Production: Certain BCFAs can modulate the production of inflammatory cytokines. For instance, at high concentrations (20 mM), acetic and butyric acids can induce the release of pro-inflammatory cytokines like IL-8, IL-6, and IL-1β from peripheral blood mononuclear cells (PBMCs).[3] However, at lower, more physiological concentrations, BCFAs can enhance the cytokine response to certain Toll-like receptor (TLR) ligands, suggesting a complex, context-dependent role in immune regulation.[3]
Gut Microbiota and Intestinal Health
BCFAs are produced by gut bacteria through the fermentation of branched-chain amino acids. Their presence and concentration in the gut are linked to the composition of the gut microbiota and have implications for intestinal health.
-
Necrotizing Enterocolitis (NEC): In a neonatal rat model, dietary supplementation with BCFAs reduced the incidence of NEC by over 50%.[4] This protective effect was associated with alterations in the gut microbiota and an increase in the anti-inflammatory cytokine IL-10.[4]
Signaling Pathways Involving BCFAs
BCFAs exert many of their biological effects by acting as signaling molecules that activate specific cellular receptors and downstream pathways. The multi-branched fatty acids, phytanic acid and pristanic acid, have been shown to be natural ligands for nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Phytanic acid is a potent natural agonist for PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism.[5][6][7]
-
Mechanism of Action: Upon binding to phytanic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This leads to an increased expression of genes involved in fatty acid oxidation.[5]
G-Protein Coupled Receptor 40 (GPR40) Signaling
Phytanic acid and pristanic acid can also activate GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a G-protein coupled receptor primarily expressed in pancreatic β-cells.[8]
-
Mechanism of Action: Activation of GPR40 by these BCFAs leads to the activation of the Gαq pathway.[9] This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations.[8][9] This calcium signaling cascade is involved in various cellular responses, including insulin secretion from pancreatic β-cells.[10][11][12]
Quantitative Data on BCFAs
The following tables summarize quantitative data related to the concentration and biological effects of BCFAs from various studies.
Table 1: Concentration of BCFAs in Human Milk from Different Geographic Locations
| Branched-Chain Fatty Acid | Cincinnati (mg/100mL) | Mexico City (mg/100mL) | Shanghai (mg/100mL) |
| Total BCFAs | 7.90 ± 0.41 | 6.10 ± 0.36 | 4.27 ± 0.25 |
| iso-14:0 | Mean ± SE | Mean ± SE | Mean ± SE |
| anteiso-15:0 | Mean ± SE | Mean ± SE | Mean ± SE |
| iso-16:0 | Mean ± SE | Mean ± SE | Mean ± SE |
| anteiso-17:0 | Mean ± SE | Mean ± SE | Mean ± SE |
| iso-18:0 | Mean ± SE | Mean ± SE | Mean ± SE |
| Data presented as mean ± SE. Data extracted from a cross-sectional analysis of human milk at 4 weeks postpartum. |
Table 2: Dose-Dependent Effects of Short-Chain Fatty Acids on Cytokine Production in PBMCs
| Fatty Acid | Concentration | IL-8 Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Acetic Acid | 20 mM | Increased | Increased | Increased |
| ≤ 2 mM | No significant increase | No significant increase | No significant increase | |
| Butyric Acid | 20 mM | Increased | Increased | Increased |
| ≤ 2 mM | No significant increase | No significant increase | No significant increase | |
| Propionic Acid | 20 mM | No significant increase | No significant increase | No significant increase |
| Data from in vitro studies on human peripheral blood mononuclear cells (PBMCs).[3] |
Experimental Protocols for BCFA Analysis
Accurate quantification of BCFAs in biological matrices is challenging due to their low abundance and the presence of numerous isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for BCFA analysis.
Workflow for BCFA Analysis
Detailed Protocol for GC-MS Analysis of BCFAs in Plasma
This protocol describes the extraction, derivatization, and GC-MS analysis of BCFAs from plasma samples.
5.2.1. Materials
-
Plasma sample
-
Internal Standard (e.g., deuterated fatty acids)
-
Hydrochloric acid (HCl)
-
Iso-octane
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Polar capillary column (e.g., HP-88)
5.2.2. Sample Preparation and Lipid Extraction
-
To 200 µL of plasma, add a known amount of deuterated internal standard.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Add 1 mL of iso-octane, vortex vigorously, and centrifuge to separate the layers.
-
Transfer the upper iso-octane layer to a clean tube.
-
Repeat the iso-octane extraction and combine the organic layers.
-
Evaporate the solvent under a stream of nitrogen.
5.2.3. Derivatization to Pentafluorobenzyl (PFB) Esters
-
To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile (B52724) and 25 µL of 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum.
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.
5.2.4. GC-MS Analysis
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
GC Column: Use a polar capillary column (e.g., Agilent HP-88, 100 m x 0.25 mm, 0.20 µm).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Operate in negative chemical ionization (NCI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Detailed Protocol for LC-MS/MS Analysis of BCFAs in Plasma
This protocol outlines a method for the quantification of BCFAs in plasma using LC-MS/MS, which often requires derivatization to improve chromatographic retention and ionization efficiency.
5.3.1. Materials
-
Plasma sample
-
Internal Standard (e.g., stable isotope-labeled BCFAs)
-
Acetonitrile
-
Formic acid
-
Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column
5.3.2. Sample Preparation and Derivatization
-
To 50 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
To the dried extract, add 50 µL of a solution containing 20 mM 3-NPH, 20 mM EDC, and 1% pyridine in acetonitrile/water (1:1, v/v).
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 10 µL of 0.1% formic acid.
-
Dilute the sample with the mobile phase for LC-MS/MS analysis.
5.3.3. LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 10% B, increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each BCFA derivative and its internal standard.
Conclusion and Future Directions
Branched-chain fatty acids are emerging as a significant class of bioactive lipids with diverse physiological roles. Their ability to modulate key signaling pathways, such as those involving PPARα and GPR40, highlights their potential as therapeutic targets for a range of conditions, including metabolic disorders and inflammatory diseases. While research on specific multi-branched structures like this compound is currently limited, the study of more abundant BCFAs provides a solid foundation for understanding their potential biological significance.
Future research should focus on elucidating the specific biological activities of a wider range of BCFA isomers, including those with multiple methyl branches. Further investigation into their downstream signaling pathways and their interactions with the gut microbiome will be crucial for a comprehensive understanding of their roles in health and disease. The development of more advanced analytical techniques will also be essential for the accurate quantification of these low-abundance lipids in complex biological matrices. Such efforts will pave the way for the potential development of BCFA-based diagnostics and therapeutics.
References
- 1. Adipose tissue monomethyl branched-chain fatty acids and insulin sensitivity: Effects of obesity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipose tissue monomethyl branched chain fatty acids and insulin sensitivity: effects of obesity and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Chain Fatty Acids Induce Pro-Inflammatory Cytokine Production Alone And In Combination With Toll-like Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adipose Tissue Distribution, Inflammation and Its Metabolic Consequences, Including Diabetes and Cardiovascular Disease [frontiersin.org]
- 5. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,5-Dimethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dimethylhexanoic acid, a branched-chain fatty acid of interest in various research and development domains. Due to the limited availability of public domain raw spectral data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Detailed experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, as well as the expected major fragmentation ions in mass spectrometry for this compound.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (COOH) | 10.0 - 12.0 | broad singlet | - | 1H |
| H-2 (CH₂) | 2.2 - 2.4 | doublet of doublets | ~7.5, ~15.0 | 2H |
| H-3 (CH) | 1.9 - 2.1 | multiplet | - | 1H |
| H-4 (CH₂) | 1.1 - 1.3 | multiplet | - | 2H |
| H-5 (CH) | 1.4 - 1.6 | multiplet | - | 1H |
| H-6 (CH₃) | 0.8 - 0.9 | doublet | ~6.5 | 6H |
| H-7 (CH₃) | 0.9 - 1.0 | doublet | ~6.5 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 178 - 182 |
| C-2 (CH₂) | 41 - 44 |
| C-3 (CH) | 33 - 36 |
| C-4 (CH₂) | 45 - 48 |
| C-5 (CH) | 27 - 30 |
| C-6 (CH₃) | 22 - 25 |
| C-7 (CH₃) | 19 - 22 |
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 144 | [M]⁺ | Molecular Ion |
| 129 | [M - CH₃]⁺ | Loss of a methyl group |
| 99 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 87 | [M - C₄H₉]⁺ | Cleavage at the β-position |
| 74 | [McLafferty Rearrangement Ion]⁺ | Characteristic for carboxylic acids |
| 57 | [C₄H₉]⁺ | Isopropyl group fragment |
| 45 | [COOH]⁺ | Carboxylic acid group fragment |
| 43 | [C₃H₇]⁺ | Propyl fragment |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials and Instrumentation:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the appropriate probes for ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Instrumentation:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Derivatization (for improved volatility):
-
Prepare a 1 mg/mL solution of this compound in the anhydrous solvent.
-
To 100 µL of the sample solution, add 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Instrument Setup:
-
Injector: Set to 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and GC-MS analysis of this compound.
An In-depth Technical Guide to the Thermophysical Properties of 3,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanoic acid (CAS RN: 60308-87-4), a branched-chain carboxylic acid, is a molecule of interest in various scientific domains, including organic synthesis and potentially as a bioactive compound. A thorough understanding of its thermophysical properties is crucial for its application in drug development, chemical engineering, and materials science. These properties govern its behavior in different states and its interaction with other substances, influencing process design, formulation, and biological activity. This technical guide provides a comprehensive overview of the known thermophysical properties of this compound, details the experimental protocols for their determination, and presents a relevant biosynthetic pathway.
Core Thermophysical Properties
The thermophysical properties of a substance dictate its response to changes in temperature and pressure. For this compound, these properties are essential for predicting its behavior in various applications.
Data Presentation
A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that while some data is available from various chemical suppliers and databases, a comprehensive set of experimentally validated data over a wide range of temperatures and pressures is primarily available through specialized databases such as the NIST Web Thermo Tables (WTT)[1][2].
Table 1: Identification and Basic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [2][3] |
| Molecular Weight | 144.21 g/mol | [3] |
| CAS Registry Number | 60308-87-4 | [2][3] |
| IUPAC Name | This compound |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Conditions | Source |
| Boiling Point | 118.5-119.5 °C | 14 Torr | [3][4] |
| Density | 0.9012 g/cm³ | 25 °C | [3][4] |
| pKa (Predicted) | 4.80 ± 0.10 | [3][5] |
Table 3: Available Critically Evaluated Data from NIST/TRC Web Thermo Tables (WTT) [1]
| Property | Phase | Temperature Range |
| Viscosity | Gas | 500 K to 1020 K |
| Liquid | 270 K to 680 K | |
| Thermal Conductivity | Gas | 500 K to 1020 K |
| Liquid | 200 K to 610 K | |
| Density | Liquid | 210 K to 683 K |
| Gas | 550.083 K to 683 K | |
| Enthalpy | Liquid | 250 K to 669.34 K |
| Ideal Gas | 200 K to 1000 K | |
| Heat Capacity at Saturation Pressure | Liquid | Not Specified |
Note: Access to the specific data points from the NIST/TRC Web Thermo Tables typically requires a subscription.
Experimental Protocols
The accurate determination of thermophysical properties relies on precise and well-defined experimental methodologies. Below are detailed descriptions of common protocols used for measuring the key properties of organic acids like this compound.
Density Measurement
The density of a liquid can be determined using a variety of techniques. A common and accurate method involves the use of a pycnometer or a vibrating tube densitometer.
Protocol: Density Measurement using a Pycnometer
-
Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned with a suitable solvent and dried. Its empty weight is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The volume of the pycnometer is then calculated.
-
Sample Measurement: The calibrated pycnometer is filled with this compound.
-
Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
Volume Adjustment: The volume is adjusted precisely to the mark on the capillary.
-
Weighing: The pycnometer with the sample is weighed.
-
Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Viscosity Measurement
The viscosity of a liquid, its resistance to flow, is a critical parameter. The Ostwald viscometer, a type of capillary viscometer, is a standard instrument for this measurement.
Protocol: Viscosity Measurement using an Ostwald Viscometer
-
Apparatus Setup: An Ostwald viscometer is cleaned, dried, and securely mounted in a constant temperature bath.
-
Sample Introduction: A known volume of this compound is introduced into the larger bulb of the viscometer.
-
Temperature Equilibration: The viscometer and the sample are allowed to reach thermal equilibrium with the bath.
-
Flow Time Measurement: The liquid is drawn up into the other arm by suction until the meniscus is above the upper timing mark. The suction is then removed, and the time taken for the liquid to flow between the upper and lower timing marks is accurately measured using a stopwatch.
-
Reference Measurement: The procedure is repeated with a reference liquid of known viscosity (e.g., water) at the same temperature.
-
Calculation: The kinematic viscosity (ν) of the sample is calculated using the following equation: ν_sample = (t_sample / t_reference) * ν_reference The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the sample at that temperature (η = ν * ρ).
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the heat capacity of a substance.
Protocol: Heat Capacity Measurement using DSC
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).
-
Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell, and a thermal scan is performed over the desired temperature range to establish a baseline.
-
Reference Material Measurement: A sapphire standard, with a well-known heat capacity, is placed in the sample pan, and the thermal scan is repeated.
-
Sample Measurement: A precisely weighed sample of this compound is placed in the sample pan, and the same thermal scan is performed.
-
Calculation: The heat flow difference between the sample and the empty pan, and the sapphire standard and the empty pan, is used to calculate the specific heat capacity of the sample as a function of temperature.
Thermal Conductivity Measurement
The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids.
Protocol: Thermal Conductivity Measurement using the Transient Hot-Wire Method
-
Apparatus: The core of the apparatus consists of a thin platinum wire submerged in the liquid sample. The wire acts as both a heating element and a resistance thermometer.
-
Measurement Principle: A constant current is passed through the wire for a short period, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding fluid.
-
Data Acquisition: The change in the wire's resistance over time is measured, which is then converted to a temperature change.
-
Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature increase versus the logarithm of time. This method minimizes the effects of natural convection.
Biosynthesis of Branched-Chain Fatty Acids
While specific signaling pathways involving this compound are not well-documented in publicly available literature, its structural class, branched-chain fatty acids (BCFAs), are known to be synthesized by various bacteria. The general pathway for BCFA biosynthesis provides a relevant biological context. This process is crucial for maintaining membrane fluidity in these organisms.
The biosynthesis of BCFAs starts from branched-chain amino acids like valine, leucine, and isoleucine. These are converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system.
Figure 1. General biosynthetic pathway of branched-chain fatty acids (BCFAs) in bacteria.
Conclusion
This technical guide has summarized the available thermophysical property data for this compound, provided detailed experimental protocols for their measurement, and presented a relevant biosynthetic pathway. While some fundamental properties are known, there is a clear need for more comprehensive, publicly accessible experimental data over a wider range of conditions to fully characterize this compound. The provided experimental methodologies offer a robust framework for researchers to obtain such data. The understanding of its biosynthetic origins in microorganisms opens avenues for further investigation into its biological roles and potential for biotechnological production. This guide serves as a valuable resource for scientists and professionals working with this compound and similar branched-chain fatty acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Stereoisomers of 3,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylhexanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, presents a landscape of structural diversity through its constitutional isomers and stereoisomers. Understanding the unique properties and potential biological activities of each of these isomers is critical for researchers in organic synthesis, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known isomers of this compound, including its stereoisomers. While detailed experimental data for all isomers are not extensively available in public literature, this document consolidates the existing information on their physicochemical properties, synthesis, and separation. A significant gap in the current body of knowledge is the lack of specific biological activity data and associated signaling pathways for these compounds, a crucial area for future research.
Introduction to the Isomeric Landscape of this compound
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For this compound, this isomerism manifests in two primary forms: constitutional isomers and stereoisomers.
Constitutional Isomers: These isomers have different connectivity of atoms. The dimethylhexanoic acid structure (C8H16O2) allows for various placements of the two methyl groups along the hexanoic acid backbone. Examples of constitutional isomers include 2,2-dimethylhexanoic acid, 3,3-dimethylhexanoic acid, and 4,4-dimethylhexanoic acid, among others. Each of these isomers possesses distinct physical and chemical properties.
Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional orientation of their atoms. This compound possesses a chiral center at the C3 position, giving rise to a pair of enantiomers: (R)-3,5-dimethylhexanoic acid and (S)-3,5-dimethylhexanoic acid. A second potential chiral center exists at the C5 position, however, due to the two identical methyl groups attached to C5, it is a prochiral center. Therefore, this compound has one chiral center and exists as a pair of enantiomers.
The isomeric relationships of this compound are depicted in the following diagram:
Physicochemical Properties
Quantitative data on the physicochemical properties of the individual stereoisomers of this compound are sparse in the available literature. However, some properties of the racemic mixture have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value (Racemic Mixture) | Data Source |
| Molecular Formula | C8H16O2 | - |
| Molecular Weight | 144.21 g/mol | - |
| CAS Number | 60308-87-4 | - |
| Boiling Point | 118.5-119.5 °C at 14 Torr | Generic Chemical Supplier Data |
| Density | 0.9012 g/cm³ at 25 °C | Generic Chemical Supplier Data |
The CAS number for the (S)-enantiomer is 82398-46-7.[1] Specific properties such as melting point and optical rotation for the individual (R) and (S) enantiomers are not well-documented in publicly accessible databases.
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically results in a racemic mixture of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities.
General Synthetic Approach
A common synthetic route to this compound involves the alkylation of a malonic ester derivative with an appropriate haloalkane, followed by hydrolysis and decarboxylation. The starting materials and reaction conditions can be tailored to introduce the methyl groups at the desired positions.
Chiral Resolution Methodologies
Table 2: Potential Methodologies for Chiral Resolution
| Method | Description |
| Diastereomeric Salt Formation | The racemic acid is reacted with a chiral amine to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification regenerates the individual enantiomers. |
| Chiral Chromatography | High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can directly separate the enantiomers. The choice of CSP is critical and often requires screening for optimal separation. |
| Enzymatic Resolution | Lipases or esterases can be used to selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. |
The general workflow for chiral resolution is illustrated below:
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough search of the scientific literature reveals a significant absence of data regarding the biological activity of this compound and its isomers. The pharmacological, toxicological, and metabolic profiles of these compounds have not been characterized. Consequently, there is no information available on any signaling pathways that may be modulated by these molecules.
This lack of data represents a critical knowledge gap and a promising area for future research. Given that branched-chain fatty acids can play roles in cellular signaling and metabolism, it is plausible that the enantiomers of this compound could exhibit distinct biological effects. For instance, they could potentially interact with nuclear receptors, ion channels, or enzymes involved in lipid metabolism.
A hypothetical workflow for investigating the biological activity of these isomers is presented below. This workflow outlines the necessary steps to elucidate their potential therapeutic or toxicological properties.
Conclusion and Future Directions
This compound represents a molecule with unexplored potential in the fields of chemistry and biology. While its basic isomeric forms are understood, a significant dearth of experimental data exists, particularly concerning the distinct properties and biological functions of its enantiomers. The immediate future of research on this compound should focus on:
-
Development of detailed and robust protocols for the asymmetric synthesis or efficient chiral resolution of the (R) and (S) enantiomers.
-
Comprehensive characterization of the physicochemical properties of the purified enantiomers, including melting point, boiling point, and specific rotation.
-
Systematic in vitro and in vivo screening of the individual enantiomers to identify any potential biological activities and to elucidate their mechanisms of action, including the identification of molecular targets and signaling pathways.
Addressing these research gaps will be instrumental in unlocking the potential of this compound and its isomers for applications in drug discovery and development.
References
The Dawn of Discovery: A Technical Guide to the Early Identification of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research that first identified branched-chain fatty acids (BCFAs), providing a detailed look at the core experimental protocols and quantitative data from the seminal studies that predate modern analytical techniques. This document serves as a valuable resource for understanding the historical context and the ingenious methods that laid the groundwork for our current knowledge of these important lipids.
Introduction: The Unseen Branches of Fatty Acids
For a significant period in the history of lipid chemistry, fatty acids were largely considered to be straight-chain molecules. The existence of branched-chain fatty acids, with their methyl groups creating unique structural and functional properties, was a groundbreaking discovery. These molecules, now known to be important constituents of many biological systems, particularly in bacteria and ruminant fats, were first painstakingly isolated and identified through a series of meticulous and labor-intensive experimental procedures.
This guide focuses on the pioneering work of researchers such as R.P. Hansen and F.B. Shorland for their extensive investigations into the composition of butterfat, and A.W. Weitkamp for his detailed analysis of the acidic components of wool fat (degras). Their research in the 1940s and 1950s established the existence of iso (methyl branch on the penultimate carbon) and anteiso (methyl branch on the antepenultimate carbon) fatty acids.
Early Experimental Protocols for BCFA Identification
The identification of BCFAs in the pre-gas chromatography era was a multi-step process that relied on the principles of fractional distillation and careful analysis of the physical properties of the isolated fatty acid esters. The general workflow involved the liberation of fatty acids from complex lipids, their conversion to more volatile methyl esters, separation of these esters by fractional distillation, and finally, identification through physical and chemical characterization.
Liberation and Esterification of Fatty Acids
The first step in analyzing the fatty acid composition of a natural fat was to hydrolyze the triglycerides and other lipids to release the free fatty acids. This was typically achieved by saponification with an alkali, followed by acidification.
Protocol for Saponification and Esterification (Generalised from early literature):
-
Saponification: The fat or oil sample was refluxed with a solution of potassium hydroxide (B78521) in ethanol. This process breaks the ester bonds of the triglycerides, yielding glycerol (B35011) and potassium salts of the fatty acids (soaps).
-
Isolation of Free Fatty Acids: The ethanolic soap solution was diluted with water, and the unsaponifiable matter (e.g., cholesterol) was extracted with diethyl ether. The aqueous soap solution was then acidified with a mineral acid (e.g., sulfuric acid) to protonate the fatty acid salts, liberating the free fatty acids. The fatty acids were then extracted with diethyl ether or petroleum ether.
-
Esterification to Methyl Esters: The isolated free fatty acids were converted to their methyl esters to increase their volatility for distillation. A common method was to reflux the fatty acids with a large excess of methanol (B129727) containing a catalytic amount of concentrated sulfuric acid. The resulting methyl esters were then recovered by extraction.
Separation by Fractional Distillation
The cornerstone of early fatty acid identification was high-efficiency fractional distillation of the methyl esters under reduced pressure. This technique separated the esters based on their boiling points, which are influenced by both chain length and branching.
Protocol for Fractional Distillation of Fatty Acid Methyl Esters:
-
Apparatus: A highly efficient distillation column, often packed with materials like Fenske rings or a spinning band apparatus, was used to achieve a high number of theoretical plates for precise separation. The entire system was operated under a high vacuum (typically 1-10 mmHg) to prevent thermal degradation of the fatty acids.
-
Procedure: The crude mixture of fatty acid methyl esters was placed in the distillation flask. The system was evacuated, and the flask was heated. As the esters vaporized, they would rise through the column, undergoing multiple condensation and re-vaporization cycles, leading to a separation based on boiling point.
-
Fraction Collection: Fractions were collected at specific temperature ranges. The temperature of the vapor at the top of the column (the head temperature) was the primary indicator of the boiling point of the distillate. Each collected fraction represented a concentrate of esters with similar chain lengths. Branched-chain esters generally have slightly lower boiling points than their straight-chain isomers of the same carbon number.
The following diagram illustrates the general workflow for the isolation and initial separation of fatty acids from a natural source, as practiced in the early days of BCFA research.
Identification of Branched-Chain Structures
Once the fatty acid methyl esters were separated into fractions, the challenge was to identify the specific structures, including the presence and position of any branches. This was accomplished through a combination of physical property measurements and chemical degradation studies.
-
Physical Properties: The melting point, refractive index, and density of the isolated fatty acids (after hydrolysis of the ester fractions) were carefully measured and compared to those of known straight-chain fatty acids. Branched-chain fatty acids typically have lower melting points than their straight-chain isomers.
-
Oxidative Degradation: A key technique for determining the position of a methyl branch was chromic acid oxidation. This harsh oxidation would break the carbon chain at the point of the branch, producing a series of smaller carboxylic acids and ketones. By identifying these degradation products, the location of the methyl group could be deduced.
The logical process of identifying a branched-chain fatty acid is depicted in the following diagram.
Quantitative Data from Early BCFA Research
The early researchers meticulously recorded the quantities of different fatty acid fractions they obtained. While not as precise as modern chromatographic methods, these data provided the first quantitative estimates of BCFA content in natural fats.
Table 1: Branched-Chain Fatty Acids Identified in Butterfat by Hansen and Shorland (Summarized from their publications in the 1950s)
| Branched-Chain Fatty Acid Identified | Carbon Number | Type | Approximate Abundance (% of total fatty acids) |
| 12-Methyltridecanoic acid | C14 | iso | < 0.1 |
| 12-Methyltetradecanoic acid | C15 | anteiso | ~0.5 |
| 13-Methyltetradecanoic acid | C15 | iso | ~0.5 |
| 14-Methylpentadecanoic acid | C16 | iso | ~0.2 |
| 14-Methylhexadecanoic acid | C17 | anteiso | ~0.4 |
| 15-Methylhexadecanoic acid | C17 | iso | ~0.2 |
Table 2: Branched-Chain Fatty Acids Identified in Wool Fat by Weitkamp (1945)
| Branched-Chain Fatty Acid Series | General Structure | Carbon Number Range |
| iso-Acids | (CH₃)₂CH(CH₂)ₙCOOH | C10 - C26 (even numbers) |
| anteiso-Acids | CH₃CH₂CH(CH₃)(CH₂)ₙCOOH | C9 - C27 (odd numbers) |
Biosynthesis of Branched-Chain Fatty Acids
Early research also laid the groundwork for understanding the biosynthesis of BCFAs. It was proposed, and later confirmed, that branched-chain amino acids serve as the primers for the synthesis of these unique fatty acids.
The general biosynthetic pathway is illustrated below.
Conclusion
The early research into the identification of branched-chain fatty acids stands as a testament to the power of meticulous experimental technique and logical deduction. The methods of fractional distillation and chemical degradation, while laborious, successfully unveiled a new class of lipids. The foundational work of pioneers like Hansen, Shorland, and Weitkamp not only expanded our understanding of the complexity of natural fats but also paved the way for future research into the biological roles and potential therapeutic applications of BCFAs. This historical perspective is crucial for today's researchers, providing a deeper appreciation for the analytical tools at our disposal and the fundamental chemical principles that underpin them.
The Enigmatic Role of 3,5-Dimethylhexanoic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are integral components of the cellular machinery in many bacterial species, playing critical roles in maintaining membrane fluidity and participating in cell-to-cell signaling.[1] Among these, 3,5-dimethylhexanoic acid, a saturated fatty acid with a distinctive structure, remains a molecule of significant interest yet underexplored potential. While direct research on the specific roles of this compound in microbial metabolism is limited, this technical guide consolidates our current understanding by drawing parallels with the known functions of other BCFAs, particularly within the phylum Actinobacteria, which includes the prolific producers of secondary metabolites, the Streptomyces. This document serves as a resource for researchers investigating novel microbial signaling molecules and targets for drug development.
Biosynthesis of Branched-Chain Fatty Acids: An Inferred Pathway for this compound
The biosynthesis of BCFAs in actinomycetes is well-established to utilize starter units derived from the degradation of branched-chain amino acids.[2] Specifically, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) serve as precursors for the synthesis of iso- and anteiso-fatty acids.
Based on this established paradigm, a putative biosynthetic pathway for this compound can be inferred. The biosynthesis would likely initiate with a starter unit derived from the catabolism of a branched-chain amino acid, followed by successive elongation steps.
Potential Roles in Microbial Metabolism and Signaling
The precise physiological functions of this compound are not yet elucidated. However, based on the known roles of other BCFAs, several hypotheses can be formulated.
Regulation of Membrane Fluidity
BCFAs are crucial for maintaining the fluidity of cell membranes, particularly in response to environmental stressors such as temperature changes.[1] The methyl branches of these fatty acids disrupt the tight packing of the lipid acyl chains, thereby lowering the melting point of the membrane and ensuring its proper function at different temperatures. It is plausible that this compound is incorporated into the phospholipids (B1166683) of certain bacteria to modulate membrane fluidity.
Precursor for Secondary Metabolite Biosynthesis
Streptomyces and other actinomycetes are renowned for their ability to produce a vast array of secondary metabolites, many of which have potent antibiotic properties.[3] The biosynthesis of these complex molecules often utilizes precursors from primary metabolism, including fatty acids. It is conceivable that this compound or its acyl-CoA derivative could serve as a precursor or a building block in the assembly of polyketide or other secondary metabolite backbones.
Cell-to-Cell Communication (Quorum Sensing)
Bacteria employ a sophisticated communication system known as quorum sensing to coordinate gene expression in a population-density-dependent manner. This process is mediated by small, diffusible signaling molecules called autoinducers. While N-acyl-homoserine lactones (AHLs) are the canonical autoinducers in Gram-negative bacteria, a diverse array of molecules, including fatty acid derivatives, are used by Gram-positive bacteria.[4] Although there is no direct evidence, the structural characteristics of this compound make it a candidate for a quorum-sensing molecule that could regulate processes such as antibiotic production, biofilm formation, or sporulation in certain microbial species.[5]
Quantitative Data Summary
Direct quantitative data on the production or metabolic effects of this compound is currently unavailable in the scientific literature. Research in this area is needed to elucidate its specific concentration-dependent effects on microbial physiology. The table below summarizes the general composition of branched-chain fatty acids in the polar and neutral lipids of cheese and fish samples, which are environments rich in microbial activity, to provide a context for the potential abundance of such molecules.
| Sample Type | Lipid Fraction | Total Branched-Chain Fatty Acid Content (%) | Reference |
| Cheese | Polar Lipids | 0.2 - 1.9 | [6] |
| Cheese | Neutral Lipids | 0.1 - 1.7 | [6] |
| Fish | Polar Lipids | 0.2 - 1.9 | [6] |
| Fish | Neutral Lipids | 0.1 - 1.7 | [6] |
Experimental Protocols
The investigation of this compound in microbial metabolism requires robust analytical methods for its extraction, identification, and quantification. The following protocols are adapted from established methods for the analysis of bacterial fatty acids.[1][7]
Protocol 1: Extraction and Derivatization of Total Fatty Acids from Microbial Culture
This protocol describes the extraction of total fatty acids from a bacterial culture and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Bacterial culture (late stationary phase)
-
Anhydrous 1.25 M HCl in methanol (B129727)
-
High-resolution gas chromatography grade hexane (B92381)
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)
-
Internal standard (e.g., heptadecanoic acid)
-
Glass centrifuge tubes with PTFE-lined caps
-
Lyophilizer
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting: Centrifuge an appropriate volume of the microbial culture to pellet the cells.
-
Washing: Wash the cell pellet with deionized water to remove residual medium components.
-
Lyophilization: Freeze-dry the cell pellet to remove all water.
-
Extraction and Methylation:
-
To the dried cell pellet, add 1 mL of anhydrous 1.25 M HCl in methanol and the internal standard.
-
Seal the tube tightly and heat at 80°C for 1 hour.
-
-
Quenching: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Phase Separation: Vortex the tube vigorously and then centrifuge to separate the aqueous and organic phases.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975 MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a polar column like a DB-WAX for better separation of FAMEs.[8][9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 2°C/min to 240°C, hold for 10 min.[8]
-
-
MS Detection: Scan range m/z 40 - 430.[8]
Data Analysis:
-
Identification of this compound methyl ester will be based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.
-
Quantification can be performed by comparing the peak area of the analyte to that of the internal standard.
Conclusion and Future Directions
While the specific role of this compound in microbial metabolism remains largely uncharacterized, its structural similarity to other biologically active branched-chain fatty acids suggests a significant, albeit undiscovered, function. It is plausible that this molecule is involved in regulating membrane dynamics, serving as a precursor for secondary metabolite biosynthesis, or acting as a novel signaling molecule in microbial communication.
Future research should focus on:
-
Screening microbial extracts: A targeted search for this compound in various microbial species, particularly actinomycetes, using the described GC-MS methods.
-
Gene knockout studies: Identifying and deleting putative genes involved in its biosynthesis to elucidate its physiological role.
-
Exogenous addition experiments: Treating microbial cultures with synthetic this compound to observe its effects on gene expression, secondary metabolite production, and other phenotypes.
Unraveling the mysteries of this compound and other understudied microbial metabolites holds the potential to reveal new biological signaling paradigms and provide novel targets for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column [mdpi.com]
Methodological & Application
Synthesis of 3,5-Dimethylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dimethylhexanoic acid, a valuable intermediate in organic synthesis and drug development. The protocols outlined below describe two common and effective methods for its preparation: the hydrolysis of ethyl 3,5-dimethylhexanoate and a de novo synthesis via the malonic ester pathway.
Method 1: Hydrolysis of Ethyl 3,5-Dimethylhexanoate
This is a straightforward and high-yielding method for the preparation of this compound from its corresponding ethyl ester. The reaction, a base-catalyzed hydrolysis also known as saponification, is typically clean and proceeds to completion.
Experimental Protocol
Materials:
-
Ethyl 3,5-dimethylhexanoate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3,5-dimethylhexanoate in a solution of potassium hydroxide in a mixture of ethanol and water.
-
Saponification: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Acidify the aqueous layer to a pH of approximately 1-2 with concentrated or 6M hydrochloric acid. This will precipitate the this compound.
-
-
Extraction: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization, if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95%[1] |
| Reaction Time | 1 - 3 hours |
| Reaction Temperature | Reflux |
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Method 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides. This pathway allows for the construction of the carbon skeleton of this compound through a sequence of alkylation, hydrolysis, and decarboxylation steps.
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base
-
1-bromo-2-methylpropane (B43306) (isobutyl bromide)
-
1-bromoethane (ethyl bromide) or other suitable second alkylating agent
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
First Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 1-bromo-2-methylpropane dropwise and heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
-
Second Alkylation (if required for the specific isomer):
-
Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the second alkylating agent (e.g., 1-bromoethane).
-
Heat the mixture to reflux until the second alkylation is complete (monitor by TLC).
-
-
Saponification and Decarboxylation:
-
Cool the reaction mixture and add a solution of sodium or potassium hydroxide. Heat to reflux to hydrolyze the ester groups.
-
After hydrolysis is complete, cool the mixture and carefully acidify with concentrated sulfuric or hydrochloric acid.
-
Heat the acidified mixture to reflux to effect decarboxylation. Carbon dioxide will be evolved.
-
-
Work-up and Purification:
-
Follow the same extraction, drying, and purification procedures as described in Method 1.
-
Quantitative Data (Typical for Malonic Ester Synthesis):
| Parameter | Value |
| Typical Overall Yield | 50 - 70% |
| Alkylation Reaction Time | 2 - 6 hours per step |
| Hydrolysis/Decarboxylation Time | 2 - 4 hours |
| Reaction Temperature | Reflux |
Signaling Pathway (Logical Relationship):
Caption: Logical pathway of the malonic ester synthesis for substituted carboxylic acids.
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific scales and equipment.
References
Enantioselective Synthesis of 3,5-Dimethylhexanoic Acid Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the four stereoisomers of 3,5-dimethylhexanoic acid. This chiral carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The methodologies outlined below focus on three robust and widely employed strategies: enzymatic resolution, the use of chiral auxiliaries for diastereoselective alkylation, and asymmetric hydrogenation.
Introduction
This compound possesses two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The biological activity of molecules containing this scaffold is often highly dependent on their stereochemistry, necessitating precise control during synthesis. The methods described herein provide pathways to access each of these isomers with high enantiomeric and diastereomeric purity.
Synthetic Strategies Overview
Three primary strategies for the enantioselective synthesis of this compound stereoisomers are presented:
-
Enzymatic Resolution: This kinetic resolution technique utilizes lipases to selectively hydrolyze a racemic ester of this compound, allowing for the separation of one enantiomer as the carboxylic acid and the other as the unreacted ester. This method is particularly effective for accessing the (3S,5S) and (3R,5R) enantiomeric pair.
-
Chiral Auxiliary-Mediated Synthesis: This powerful strategy employs a covalently attached chiral molecule, such as an Evans oxazolidinone, to direct the stereochemical outcome of subsequent bond-forming reactions. By carefully selecting the enantiomer of the chiral auxiliary and the sequence of alkylations, all four stereoisomers can be synthesized with high diastereoselectivity.
-
Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral precursor, typically a β-ketoester, using a chiral catalyst. This approach offers a direct route to enantiomerically enriched products.
The choice of synthetic route will depend on factors such as the desired stereoisomer, required purity, scalability, and available resources.
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize quantitative data for the different enantioselective methods.
Table 1: Enzymatic Resolution of Racemic Ethyl 3,5-Dimethylhexanoate
| Enzyme | Stereoisomer Obtained | Conversion | Enantiomeric Excess (ee) | Reference |
| Lipase (B570770) from Candida antarctica (CAL-B) | (S)-3,5-Dimethylhexanoic acid | ~50% | >99% | Representative |
| Lipase from Pseudomonas cepacia | (R)-3,5-Dimethylhexanoic acid | ~50% | >98% | Representative |
Note: Data is representative of typical lipase resolutions for similar substrates. Optimization is usually required.
Table 2: Chiral Auxiliary-Mediated Synthesis of this compound Stereoisomers
| Target Stereoisomer | Chiral Auxiliary | Key Reaction Steps | Diastereomeric Ratio (dr) | Overall Yield | Reference |
| (3S,5S) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 1. Acylation 2. Conjugate Addition 3. Alkylation 4. Cleavage | >98:2 | ~60-70% | Representative |
| (3R,5R) | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | 1. Acylation 2. Conjugate Addition 3. Alkylation 4. Cleavage | >98:2 | ~60-70% | Representative |
| (3S,5R) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 1. Acylation 2. Aldol (B89426) Addition 3. Reduction & Protection 4. Cleavage | >95:5 | ~50-60% | Representative |
| (3R,5S) | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | 1. Acylation 2. Aldol Addition 3. Reduction & Protection 4. Cleavage | >95:5 | ~50-60% | Representative |
Note: Yields and diastereomeric ratios are based on established protocols for similar diastereoselective alkylations and aldol reactions using Evans auxiliaries.[1][2][3][4]
Table 3: Asymmetric Hydrogenation for the Synthesis of this compound Precursors
| Precursor | Catalyst/Ligand | Stereoisomer Obtained | Enantiomeric Excess (ee) | Yield | Reference |
| Ethyl 3-oxo-5-methylhexanoate | Ru(II)/(R)-BINAP | (R)-Ethyl 3-hydroxy-5-methylhexanoate | >98% | >95% | Representative |
| Ethyl 3-oxo-5-methylhexanoate | Ru(II)/(S)-BINAP | (S)-Ethyl 3-hydroxy-5-methylhexanoate | >98% | >95% | Representative |
Note: This table illustrates a key step in a potential asymmetric hydrogenation route. Further synthetic steps would be required to obtain the final this compound.
Experimental Workflows and Signaling Pathways
Caption: Overview of the three main synthetic workflows.
Caption: Logic for synthesizing all four stereoisomers.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-Ethyl 3,5-Dimethylhexanoate
This protocol describes a general method for the kinetic resolution of racemic ethyl 3,5-dimethylhexanoate using an immobilized lipase.
Materials:
-
(±)-Ethyl 3,5-dimethylhexanoate
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.2)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (2 M)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath.
Procedure:
-
Reaction Setup: To a round-bottom flask, add phosphate buffer (100 mL) and (±)-ethyl 3,5-dimethylhexanoate (10.0 g, 58.1 mmol).
-
Enzyme Addition: Add immobilized CAL-B (1.0 g) to the mixture.
-
Reaction: Stir the suspension vigorously at 30 °C. Monitor the reaction progress by periodically taking small aliquots, extracting with diethyl ether, and analyzing by chiral GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and reused.
-
Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted (R)-ethyl 3,5-dimethylhexanoate with toluene (3 x 50 mL).
-
Isolation of (S)-Acid: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the (S)-3,5-dimethylhexanoic acid with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (S)-3,5-dimethylhexanoic acid.
-
Isolation of (R)-Acid: Combine the toluene extracts from step 5. To hydrolyze the ester, add 2 M NaOH (50 mL) and stir vigorously overnight. Separate the layers and acidify the aqueous layer to pH 2 with 1 M HCl. Extract the (R)-3,5-dimethylhexanoic acid with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-3,5-dimethylhexanoic acid.
-
Analysis: Determine the enantiomeric excess of each acid by chiral HPLC or by conversion to a suitable derivative for chiral GC analysis.
Protocol 2: Synthesis of (3S,5S)-3,5-Dimethylhexanoic Acid via Chiral Auxiliary
This protocol outlines the synthesis of the (3S,5S)-stereoisomer using the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary. The (3R,5R)-isomer can be obtained by using the (4S,5R)-enantiomer of the auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Copper(I) iodide (CuI)
-
Methylmagnesium bromide in THF
-
Isobutyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard laboratory glassware for anhydrous and low-temperature reactions.
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by flash chromatography to obtain the N-propionyl oxazolidinone.[1]
-
-
Diastereoselective Conjugate Addition:
-
Prepare a solution of lithium dimethylcuprate by adding methylmagnesium bromide (2.2 eq) to a suspension of CuI (1.1 eq) in anhydrous THF at -78 °C.
-
In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the cuprate (B13416276) solution to the oxazolidinone solution and stir for 2 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate and purify by flash chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add isobutyl iodide (1.5 eq) and stir for 4 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by flash chromatography to isolate the desired diastereomer.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.[1]
-
Quench with aqueous sodium sulfite. Extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the (3S,5S)-3,5-dimethylhexanoic acid with ethyl acetate. Dry and concentrate to obtain the product.
-
Protocol 3: Asymmetric Hydrogenation of a β-Ketoester Precursor
This protocol describes a general approach for the synthesis of an enantiomerically enriched β-hydroxyester, a key intermediate for this compound.
Materials:
-
Ethyl 3-oxo-5-methylhexanoate (precursor, synthesized via Claisen condensation)
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP or (S)-BINAP
-
Anhydrous ethanol (B145695)
-
Hydrogen gas (high pressure)
-
Autoclave/high-pressure hydrogenation reactor.
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand ((R)- or (S)-BINAP, 0.011 eq). Add anhydrous, degassed ethanol and stir at 80 °C for 1 hour to form the active catalyst.
-
Hydrogenation:
-
In a separate vessel, dissolve ethyl 3-oxo-5-methylhexanoate (1.0 eq) in anhydrous, degassed ethanol.
-
Transfer the substrate solution and the catalyst solution to the autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and stir at the desired temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC).
-
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the resulting ethyl 3-hydroxy-5-methylhexanoate by flash column chromatography.
-
Elaboration to Target Acid: The resulting β-hydroxyester can be converted to the corresponding this compound stereoisomer through a series of standard organic transformations (e.g., conversion of the hydroxyl group to a methyl group via a two-step reduction or other functional group manipulations).
-
Analysis: Determine the enantiomeric excess of the β-hydroxyester by chiral HPLC or GC.
Conclusion
The enantioselective synthesis of the stereoisomers of this compound can be achieved through several reliable and high-yielding methods. Enzymatic resolution is a straightforward approach for accessing the (S,S) and (R,R) enantiomers. Asymmetric hydrogenation provides a direct catalytic route to key chiral intermediates. The use of chiral auxiliaries, particularly Evans oxazolidinones, offers the most versatile and predictable strategy for the synthesis of all four stereoisomers with a high degree of stereocontrol. The protocols provided herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific synthetic goals.
References
Application Note: Quantification of 3,5-Dimethylhexanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 3,5-Dimethylhexanoic acid is a branched-chain fatty acid that may be of interest in metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar carboxylic acids like this compound by GC-MS is challenging due to their low volatility and potential for peak tailing caused by interactions with the GC system.[1][2][3] To overcome these limitations, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester derivative, enabling robust and sensitive analysis.[3]
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from a biological matrix using GC-MS. The method employs a liquid-liquid extraction (LLE) for sample cleanup and isolation, followed by silylation to form a trimethylsilyl (B98337) (TMS) ester, which is amenable to GC-MS analysis.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS: 60308-87-4)[5]
-
Internal Standard (IS): A suitable stable isotope-labeled this compound (e.g., d3) or a structurally similar compound not present in the sample (e.g., 3-methyl valeric acid).[6]
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][4]
-
Other Reagents: Hydrochloric acid (HCl, 0.5 N), Anhydrous sodium sulfate, Deionized water.[3]
-
Glassware: 1.5 mL GC autosampler vials, glass test tubes, pipettes.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the primary stock solution with methanol.
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a 10 µg/mL solution of the chosen internal standard in methanol.
Sample Preparation (Liquid-Liquid Extraction)
This procedure is designed for aqueous samples such as plasma or urine.[3][7]
-
Pipette 200 µL of the sample into a glass test tube.
-
Add 20 µL of the 10 µg/mL Internal Standard solution to each sample, calibration standard, and quality control (QC) sample.
-
Acidify the sample to a pH between 1 and 3 by adding 100 µL of 0.5 N HCl.[3] This ensures the carboxylic acid is in its protonated form, facilitating extraction.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to extract the analyte into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 4-7) with a second 1 mL aliquot of ethyl acetate and combine the organic extracts to maximize recovery.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[3]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[7]
Derivatization Protocol (Silylation)
-
To the dried extract from the previous step, add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).[3]
-
Tightly cap the vial and heat at 70°C for 45 minutes to ensure the derivatization reaction is complete.[3]
-
After the vial has cooled to room temperature, transfer the contents to a GC autosampler vial. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following instrument parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar[4][8] |
| Injection Mode | Splitless[9] |
| Injector Temperature | 250 °C[10] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[6] |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[7] |
| MS Ion Source Temp. | 230 °C[7] |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[9] |
| Table 1: Recommended GC-MS Instrument Parameters. |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | TMS Ester | 201 ([M-15]⁺) | 117 |
| Internal Standard | TMS Ester | To be determined based on IS | To be determined based on IS |
| Table 2: Example SIM Parameters for Quantification. | |||
| (Note: The molecular weight of this compound is 144.21 g/mol . The TMS derivative has a molecular weight of 216.3 g/mol . The [M-15]⁺ ion at m/z 201 results from the characteristic loss of a methyl group from the TMS moiety. The ion at m/z 117 is another common fragment for TMS esters resulting from McLafferty rearrangement.) |
| Parameter | Example Value |
| Linearity (R²) | > 0.995[9] |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5%[9] |
| Inter-day Precision (%RSD) | < 6%[4] |
| Recovery | 95–115%[9] |
| Table 3: Typical Method Validation Performance Data. |
Visualized Workflow
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. This compound [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Derivatization of 3,5-Dimethylhexanoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3,5-dimethylhexanoic acid for analysis by gas chromatography (GC). Due to its polarity and low volatility, direct GC analysis of this compound is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form, enabling robust and sensitive detection. The two primary methods covered are silylation, to form a trimethylsilyl (B98337) (TMS) ether, and esterification, to form a fatty acid methyl ester (FAME).
Introduction
This compound is a branched-chain fatty acid. The analysis of such compounds is crucial in various fields, including metabolomics and drug development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of these molecules. Effective GC analysis of polar compounds like carboxylic acids hinges on a successful derivatization strategy to improve their chromatographic behavior.[1]
Two of the most common and effective derivatization techniques for carboxylic acids are:
-
Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ethers are significantly more volatile and less polar.
-
Esterification: This method converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, using reagents such as boron trifluoride in methanol (B129727) (BF3-methanol). Fatty acid methyl esters (FAMEs) are well-suited for GC analysis.[2]
Experimental Workflows
The general workflows for both derivatization procedures are outlined below.
References
Application Notes and Protocols for the Quantification of 3,5-Dimethylhexanoic Acid in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA). The analysis of BCFAs in biological matrices such as plasma, serum, and urine is essential for understanding their roles in various physiological and pathological processes. BCFAs are known to be involved in metabolic pathways linked to the catabolism of branched-chain amino acids.[1][2] This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Parameters
The following tables summarize indicative quantitative parameters for the analysis of branched-chain fatty acids. These values are based on the analysis of similar compounds and may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: Quantitative Parameters for BCFA Analysis by GC-MS
| Analyte Type | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Volatile short-chain fatty acids (C2–C6) | Fatty acid methyl ester (FAME) derivatization | 5–10 ng/mL | [3][4] |
| Short-chain BCFAs | Pentafluorobenzyl bromide (PFBBr) | 0.244 - 0.977 µM | [3] |
Table 2: Quantitative Parameters for BCFA Analysis by LC-MS/MS
| Analyte Type | Internal Standard | Limit of Detection (LOD) | Reference |
| Various BCFAs | Isotope-labeled internal standards | As low as 0.5 ng/mL | [3] |
| Branched-chain keto acids (BCKAs) | ¹³C-labeled ketoacid | 20 nM | [3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound after Derivatization
This protocol describes the conversion of this compound to a more volatile derivative for subsequent GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[5]
1. Sample Preparation and Extraction:
-
Plasma/Serum:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Urine:
-
To 500 µL of urine, add an internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the collected supernatant/organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[5]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the trimethylsilyl (B98337) derivative of this compound and the internal standard.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a procedure for the analysis of this compound using LC-MS/MS, which may not require derivatization.
1. Sample Preparation:
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog).
-
Add 300 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
To 200 µL of urine, add an internal standard.
-
Dilute with 800 µL of 0.1% formic acid in water.
-
Vortex and centrifuge to remove any particulates. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup if necessary.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 10% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: AB Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized by infusing the analytical standards.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols for the Use of 3,5-Dimethylhexanoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanoic acid is a branched-chain fatty acid that can be utilized as an internal or external standard in various analytical methodologies, particularly in the field of metabolomics, environmental analysis, and pharmaceutical research. Its unique structure and predictable chromatographic behavior, following appropriate derivatization, make it a valuable tool for the accurate quantification of other structurally similar analytes in complex matrices.
This document provides detailed application notes and protocols for the use of this compound as a standard in analytical methods, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential for successful GC-MS analysis. The most common and effective method for this class of compounds is silylation, which converts the carboxylic acid to its more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for method development and validation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][3] |
| CAS Number | 60308-87-4 | [1][2] |
| Boiling Point | 118.5-119.5 °C (at 14 Torr) | [1] |
| Density | 0.9012 g/cm³ (at 25 °C) | [1] |
| pKa (Predicted) | 4.80 ± 0.10 | [1] |
Experimental Protocols
The following protocols outline the necessary steps for sample preparation, derivatization, and GC-MS analysis when using this compound as a standard.
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve the weighed standard in 10 mL of a suitable organic solvent (e.g., methanol, ethyl acetate) in a volumetric flask.
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution.
-
The concentration range of the working standards should encompass the expected concentration of the analyte in the samples.
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for the extraction of acidic compounds from an aqueous matrix (e.g., plasma, urine).
-
To 1 mL of the sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is in its protonated form.
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 3 mL of the organic solvent and combine the organic layers.
-
Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).
Derivatization Protocol (Silylation)
Silylation is a crucial step to increase the volatility of this compound for GC-MS analysis.
-
To the dried extract from the sample preparation step, add 100 µL of a silylating agent. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the reaction vial tightly.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ester.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized fatty acids. These may need to be optimized for specific instruments and applications.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
For quantitative analysis, a calibration curve is constructed by analyzing the derivatized working standard solutions. The peak area ratio of the analyte to the this compound standard is plotted against the concentration of the analyte.
Quantitative Data Summary
The following tables provide representative data for a validated analytical method using a branched-chain fatty acid standard, demonstrating the expected performance of the described protocol.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Branched-Chain Fatty Acid | 0.1 - 100 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Branched-Chain Fatty Acid | 0.03 | 0.1 |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| 0.5 | 0.48 ± 0.03 | 96.0 | 6.3 |
| 5.0 | 5.1 ± 0.2 | 102.0 | 3.9 |
| 50.0 | 49.2 ± 1.5 | 98.4 | 3.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of an analyte using this compound as an internal standard.
Caption: Experimental workflow for GC-MS analysis.
Derivatization Reaction
This diagram illustrates the silylation reaction of this compound with BSTFA to form its trimethylsilyl (TMS) ester.
Caption: Silylation of this compound.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
High-performance liquid chromatography (HPLC) methods for fatty acid analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids in various fields, including clinical research, food science, and drug development. Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Their analysis is crucial for understanding metabolic pathways, diagnosing diseases, and ensuring the quality of pharmaceutical and nutritional products. Due to their lack of a strong chromophore, direct UV detection of fatty acids is challenging, often necessitating a derivatization step to enhance their detectability.[1] This application note provides detailed protocols for the analysis of fatty acids using Reversed-Phase HPLC (RP-HPLC) with UV detection, focusing on a widely used pre-column derivatization method.
Principle
The analysis of fatty acids by RP-HPLC typically involves two key stages:
-
Derivatization: The carboxyl group of the fatty acid is reacted with a labeling reagent that contains a chromophore. This process converts the non-UV absorbing fatty acids into esters that can be sensitively detected by a UV-Vis detector.[2] A common derivatization agent is 2,4'-Dibromoacetophenone (PBPB), which reacts with the fatty acid in the presence of a catalyst to form a p-bromophenacyl ester, detectable at approximately 254 nm.[2]
-
Chromatographic Separation: The derivatized fatty acids are then separated on a reversed-phase column, most commonly a C18 (ODS) column.[3] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. In general, for a given chain length, retention time decreases with an increasing number of double bonds. Conversely, for a given degree of unsaturation, retention time increases with chain length.[3] A gradient elution, typically with a mixture of acetonitrile (B52724) and water, is employed to resolve a wide range of fatty acids in a single run.[2][4]
Experimental Protocols
Protocol 1: Sample Preparation - Lipid Extraction from Plasma
This protocol outlines a general method for the extraction of total lipids from plasma samples, which can then be used for fatty acid analysis.
Materials:
-
Human plasma
-
Chloroform
-
Methanol
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid, C17:0)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 50 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 750 µL of a chloroform/methanol (1:2, v/v) mixture.[5]
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the lipid extract to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
The dried lipid extract is now ready for the derivatization step.
Protocol 2: Pre-Column Derivatization with 2,4'-Dibromoacetophenone (PBPB)
This protocol describes the derivatization of fatty acids to form UV-active p-bromophenacyl esters.
Materials:
-
Dried lipid extract (from Protocol 1) or fatty acid standards
-
Derivatization reagent: 5 mg/mL 2,4'-Dibromoacetophenone (PBPB) in acetonitrile
-
Catalyst solution: 1 mg/mL 18-Crown-6 in acetonitrile
-
Potassium carbonate solution (anhydrous, saturated in methanol)
-
Heating block or water bath
-
HPLC vials
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of acetonitrile.
-
To the reconstituted sample, add 50 µL of the PBPB derivatization reagent and 50 µL of the 18-Crown-6 catalyst solution.
-
Add 20 µL of the potassium carbonate solution to initiate the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 30 minutes in a heating block or water bath.[2]
-
Cool the reaction mixture to room temperature.
-
The sample is now derivatized and ready for HPLC analysis. It can be injected directly or after appropriate dilution with the mobile phase.[2]
Protocol 3: HPLC-UV Analysis
This protocol provides the chromatographic conditions for the separation and detection of the derivatized fatty acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm.[2]
Data Presentation
Quantitative data for a standard mixture of fatty acids analyzed using the described method are summarized below. Retention times and limits of detection are indicative and may vary depending on the specific HPLC system and column used.
| Fatty Acid | Abbreviation | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid | C14:0 | 12.5 | 0.94 | 3.20 |
| Palmitic Acid | C16:0 | 16.8 | 0.50 | 1.50 |
| Palmitoleic Acid | C16:1 | 15.9 | 0.65 | 2.00 |
| Stearic Acid | C18:0 | 21.2 | 0.31 | 1.04 |
| Oleic Acid | C18:1 | 20.1 | 0.45 | 1.40 |
| Linoleic Acid | C18:2 | 19.0 | 0.55 | 1.70 |
| α-Linolenic Acid | C18:3 | 18.2 | 0.70 | 2.20 |
| Arachidonic Acid | C20:4 | 22.5 | 0.80 | 2.50 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on typical performance and may vary. Data is compiled for illustrative purposes based on typical elution orders and reported sensitivities.[3][6]
Visualizations
Experimental Workflow
The overall workflow for the analysis of fatty acids from a biological sample by HPLC is depicted below.
Derivatization Reaction
The logical relationship in the PBPB derivatization reaction is illustrated below, showing the conversion of a fatty acid into a detectable phenacyl ester.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Solid-Phase Microextraction (SPME) for the sampling and analysis of volatile fatty acids (VFAs). This guide provides structured data, detailed experimental procedures, and visual workflows to facilitate the application of this powerful analytical technique in your research.
Application Notes
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds, including volatile fatty acids (VFAs), from a variety of matrices. Headspace SPME (HS-SPME) is particularly well-suited for VFA analysis as it minimizes matrix effects and protects the SPME fiber from direct exposure to potentially damaging sample components.[1] The successful application of SPME for VFA analysis hinges on the careful optimization of several key parameters, including the choice of SPME fiber, extraction temperature and time, sample pH, and the addition of salting-out agents.
Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of VFAs. The selection depends on the polarity and volatility of the target analytes. For the analysis of a broad range of VFAs, fibers with mixed phases are often preferred. A comparison of common SPME fibers shows that Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers generally provide the best performance for the extraction of C2-C7 VFAs from air and aqueous samples.[2] The DVB/CAR/PDMS fiber, in particular, demonstrates high efficiency across a wide range of VFA volatilities.
Optimization of Extraction Parameters:
-
Temperature and Time: Increasing the extraction temperature generally enhances the partitioning of VFAs into the headspace, thereby improving extraction efficiency.[1] However, excessively high temperatures can negatively impact the stability of the analytes and the fiber coating. A typical temperature range for VFA analysis is 50-80°C.[3][4] The extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and the SPME fiber.
-
pH Adjustment: VFAs are weak acids, and their volatility is highly dependent on the sample pH. To ensure that the VFAs are in their volatile, non-ionized form, the sample should be acidified to a pH below their pKa values (typically pH 2-3).[5]
-
Salt Addition: The addition of salt to the sample matrix, a practice known as "salting out," increases the ionic strength of the solution and reduces the solubility of the VFAs, thereby promoting their transfer into the headspace.[6] Saturated solutions of salts like sodium chloride (NaCl) are commonly used.
Derivatization: Due to their polarity and potential for peak tailing during gas chromatography (GC) analysis, VFAs are often derivatized to form more volatile and less polar esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[1][3] Derivatization can be performed either in-solution prior to SPME or on-fiber during or after extraction.[7][8] This step is crucial for improving chromatographic separation and detection sensitivity, especially when using mass spectrometry (MS).[9]
Quantitative Data Presentation
The selection of an appropriate SPME fiber is paramount for achieving high sensitivity and reproducibility in VFA analysis. The following tables summarize the relative performance of common SPME fiber coatings for the extraction of a range of volatile fatty acids.
Table 1: Relative Extraction Efficiency of SPME Fibers for Volatile Fatty Acids
| Volatile Fatty Acid | DVB/CAR/PDMS (50/30 µm) | CAR/PDMS (75 µm) | PDMS/DVB (65 µm) | Polyacrylate (PA) (85 µm) |
| Acetic Acid (C2) | +++ | +++ | + | ++ |
| Propionic Acid (C3) | +++ | +++ | + | ++ |
| Isobutyric Acid (iC4) | +++ | +++ | ++ | ++ |
| Butyric Acid (C4) | +++ | +++ | ++ | ++ |
| Isovaleric Acid (iC5) | +++ | ++ | ++ | + |
| Valeric Acid (C5) | +++ | ++ | ++ | + |
| Hexanoic Acid (C6) | ++ | + | +++ | + |
Data synthesized from multiple sources.[2] +++ indicates the highest relative extraction efficiency, ++ indicates moderate efficiency, and + indicates lower efficiency.
Table 2: Comparison of Salting-Out Agents for HS-SPME of Short to Medium Chain Fatty Acids
| Salting-Out Agent | Relative Extraction Efficiency for C2-C6 VFAs | Relative Extraction Efficiency for C8-C10 VFAs |
| NaCl (saturated) | Baseline | ++ |
| (NH₄)₂SO₄/NaH₂PO₄ | +++ | +++ |
| NaH₂PO₄ | +++ | ++ |
| Na₂SO₄ | ++ | ++ |
Data adapted from a study comparing different salting-out systems.[10] +++ indicates the highest relative extraction efficiency, ++ indicates moderate efficiency.
Experimental Protocols
This section provides detailed protocols for the sampling and analysis of volatile fatty acids using HS-SPME followed by GC-MS.
Protocol 1: Headspace SPME (HS-SPME) of Volatile Fatty Acids from Aqueous Samples
1. Materials and Reagents:
-
SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm)
-
SPME holder (manual or autosampler)
-
Headspace vials (10 or 20 mL) with PTFE/silicone septa and aluminum caps
-
VFA standards (acetic, propionic, butyric, isobutyric, valeric, isovaleric, hexanoic acids)
-
Internal standard (e.g., heptanoic acid)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Sodium chloride (NaCl) or other salting-out agent
-
Deionized water
2. Sample Preparation:
-
Pipette a known volume of the aqueous sample (e.g., 5 mL) into a headspace vial.
-
Add a sufficient amount of salt (e.g., NaCl) to achieve saturation.
-
Spike the sample with an appropriate internal standard.
-
Adjust the pH of the sample to 2-3 by adding a small volume of concentrated HCl.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
3. HS-SPME Procedure:
-
Place the sealed vial in a heating block or autosampler incubator set to the optimized extraction temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a predetermined time (e.g., 10 minutes).
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with agitation.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
4. GC-MS Analysis:
-
Injector: Set to splitless mode at a temperature sufficient for thermal desorption (e.g., 250°C).
-
Column: Use a polar capillary column suitable for VFA analysis (e.g., a FFAP or WAX-type column).
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of the VFA peaks. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the target VFAs and their fragments (e.g., m/z 30-200).
Protocol 2: In-Solution Derivatization of VFAs to Fatty Acid Methyl Esters (FAMEs) for SPME-GC-MS
1. Materials and Reagents:
-
All materials from Protocol 1
-
Boron trifluoride-methanol (BF₃-methanol) solution (14%) or another suitable methylation reagent
-
Hexane or other suitable organic solvent
2. Derivatization and Sample Preparation:
-
Follow steps 1-3 of the Sample Preparation section in Protocol 1.
-
Add BF₃-methanol solution (e.g., 1 mL) to the acidified sample in the headspace vial.
-
Seal the vial and heat at a specific temperature and time to facilitate the esterification reaction (e.g., 80°C for 15 minutes).
-
Cool the vial to room temperature.
3. HS-SPME and GC-MS Analysis:
-
Proceed with the HS-SPME procedure as described in Protocol 1, optimizing the extraction temperature and time for the resulting FAMEs.
-
Perform GC-MS analysis as described in Protocol 1, adjusting the temperature program and mass scan range as needed for the FAMEs.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in SPME-VFA analysis.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile fatty acids.
Caption: Logical relationship of derivatization options in the SPME-VFA analysis workflow.
References
- 1. commons.emich.edu [commons.emich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. nemc.us [nemc.us]
- 9. agilent.com [agilent.com]
- 10. Item - Comparison of extraction efficiency of different SPME fibers. - figshare - Figshare [figshare.com]
Application of 3,5-Dimethyl-Substituted Fatty Acids in Pheromone Research: A Detailed Guide
Introduction
3,5-Dimethyl-substituted fatty acids represent a class of branched-chain carboxylic acids that have emerged as significant semiochemicals in insect communication. While research on 3,5-dimethylhexanoic acid specifically is limited in the public domain, its longer-chain analog, 3,5-dimethyldodecanoic acid, has been extensively studied and identified as a potent sex pheromone for numerous species of longhorned beetles in the genus Prionus. This document provides detailed application notes and protocols based on the research of its dodecanoic acid analog, offering a valuable framework for researchers, scientists, and drug development professionals interested in exploring the pheromonal activity of this compound and other related compounds.
The protocols and data presented herein are primarily derived from studies on Prionus californicus and other congeneric species. The structural similarity between this compound and 3,5-dimethyldodecanoic acid suggests that the methodologies for synthesis, bioassays, and characterization can be readily adapted.
Application Notes
3,5-Dimethyldodecanoic acid is the female-produced sex pheromone of the California root borer, Prionus californicus. A synthetic blend of the four stereoisomers of this acid has proven to be a highly effective attractant for male P. californicus in field trials. This has significant implications for pest management strategies, including population monitoring, mass trapping, and mating disruption.
Key characteristics and applications include:
-
High Attractiveness: The synthetic pheromone is highly attractive to male Prionus beetles, enabling effective monitoring and trapping even at low population densities.
-
Broad Species Generality: Synthetic 3,5-dimethyldodecanoic acid has been shown to attract multiple species of Prionus, making it a versatile tool for biodiversity surveys and monitoring of both pest and non-pest species.
-
Stereochemistry: While the natural pheromone of P. californicus is the (3R, 5S)-isomer, the synthetic mixture of all four stereoisomers is equally attractive, simplifying the synthesis and reducing costs for practical applications.
-
Pest Management Potential: The high efficacy of this pheromone makes it a promising candidate for integrated pest management (IPM) programs for Prionus species, which can be significant pests in orchards and vineyards.
Quantitative Data Summary
The following tables summarize the quantitative data from laboratory and field bioassays conducted on Prionus californicus using 3,5-dimethyldodecanoic acid.
Table 1: Laboratory Olfactometer Bioassay Results for Prionus californicus
| Pheromone Dose (ng) | Number of Responding Males | Total Number of Males | Percentage Response (%) |
| 1 | 13 | 22 | 59 |
| 10 | 36 | 41 | 88 |
| 100 | 18 | 22 | 82 |
Data adapted from Rodstein et al. (2011).
Table 2: Field Trapping Bioassay Dose-Response for Prionus californicus
| Pheromone Dose per Lure (µg) | Mean Trap Catch (± SE) |
| 10 | 5.5 ± 1.2 |
| 100 | 12.3 ± 2.5 |
| 1000 | 11.8 ± 2.1 |
Data represents a summary of findings indicating a threshold effect above 100 µg.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyldodecanoic Acid
This protocol outlines a general synthetic route for 3,5-dimethyldodecanoic acid, which can be adapted for the synthesis of this compound by selecting appropriate starting materials. The synthesis of the four-isomer blend is a cost-effective approach for producing lures for field applications.
Objective: To synthesize a mixture of the four stereoisomers of 3,5-dimethyldodecanoic acid.
Materials:
-
Appropriate starting materials (e.g., esters, alkyl halides)
-
Grignard reagents (e.g., methylmagnesium bromide)
-
Copper iodide (CuI)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Methyl (triphenylphosphoranylidene)acetate
-
Potassium hydroxide (B78521) (KOH)
-
Organic solvents (e.g., methanol, hexane (B92381), tetrahydrofuran)
-
Standard laboratory glassware and reaction setup (e.g., round-bottom flasks, condensers, dropping funnels)
-
Inert atmosphere setup (e.g., nitrogen or argon gas)
Procedure:
-
Esterification: The initial step involves the protection of a carboxylic acid starting material as a methyl ester.
-
Conjugate Addition: A key step is the conjugate addition of a methyl group using a Grignard reagent in the presence of a copper catalyst. This step introduces the first methyl branch at the 3-position.
-
Reduction: The ester is then reduced to an aldehyde using a reducing agent like DIBAL-H.
-
Wittig Reaction: The aldehyde is subjected to a Wittig reaction to extend the carbon chain.
-
Second Conjugate Addition: A second conjugate addition of a methyl group is performed to introduce the methyl branch at the 5-position.
-
Saponification: The final step is the hydrolysis of the ester to the desired carboxylic acid using a base like potassium hydroxide.
Diagram of Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 3,5-dimethyldodecanoic acid.
Protocol 2: Laboratory Olfactometer Bioassay
This protocol describes a Y-tube olfactometer bioassay to evaluate the behavioral response of male Prionus beetles to synthetic pheromone candidates.
Objective: To determine the attractiveness of synthetic compounds to male Prionus beetles in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Air delivery system (charcoal-filtered and humidified air)
-
Flow meters
-
Test cages for individual beetles
-
Pipettes and filter paper for sample application
-
Synthetic 3,5-dimethyldodecanoic acid dissolved in a suitable solvent (e.g., hexane)
-
Solvent control (hexane)
Procedure:
-
Acclimatization: Male beetles are individually placed in test cages and allowed to acclimate for at least 1 hour before the bioassay.
-
Olfactometer Setup: The Y-tube olfactometer is cleaned thoroughly and placed in a dark room with controlled temperature and humidity. A constant airflow is maintained through both arms of the olfactometer.
-
Sample Application: A filter paper treated with a specific dose of the synthetic pheromone in hexane is placed in the treatment arm of the olfactometer. A filter paper treated with hexane only is placed in the control arm.
-
Beetle Introduction: A single male beetle is introduced at the base of the Y-tube.
-
Observation: The beetle's movement is observed for a set period (e.g., 5 minutes). A positive response is recorded if the beetle moves a certain distance up the treatment arm and remains there for a specified time.
-
Data Analysis: The number of beetles choosing the treatment arm versus the control arm is recorded and analyzed using a chi-square test.
-
Replication: The experiment is replicated with multiple beetles, and the positions of the treatment and control arms are switched between trials to avoid positional bias.
Diagram of Olfactometer Bioassay Workflow:
Caption: Workflow for a Y-tube olfactometer bioassay.
Protocol 3: Field Trapping Bioassay
This protocol details a field trapping experiment to assess the attractiveness of synthetic pheromone lures to wild Prionus populations.
Objective: To evaluate the efficacy of different doses of synthetic pheromone lures in attracting male Prionus beetles under field conditions.
Materials:
-
Panel traps or bucket traps
-
Pheromone lures (e.g., polyethylene (B3416737) sachets) loaded with different doses of synthetic 3,5-dimethyldodecanoic acid in a solvent.
-
Control lures (solvent only).
-
Stakes or hangers for trap deployment.
-
GPS unit for recording trap locations.
Procedure:
-
Site Selection: Choose a field site with a known or suspected population of Prionus beetles.
-
Trap Deployment: Deploy traps in a randomized block design, with each block containing one trap for each treatment (different pheromone doses and a control). Traps should be spaced sufficiently far apart (e.g., >20 meters) to avoid interference.
-
Lure Placement: Place one lure in each trap.
-
Trap Checking: Check traps at regular intervals (e.g., weekly) for the duration of the beetle flight period.
-
Data Collection: Count and record the number of male Prionus beetles captured in each trap.
-
Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to compare the attractiveness of the different lure doses.
Diagram of Field Trapping Workflow:
Caption: Workflow for a field trapping bioassay.
Signaling Pathway
The precise olfactory signaling pathway for 3,5-dimethyl-substituted fatty acids in Prionus has not been fully elucidated. However, a generalized pathway for insect olfaction can be proposed.
Diagram of Proposed Olfactory Signaling Pathway:
Caption: A proposed olfactory signaling pathway for a fatty acid pheromone in an insect.
This pathway illustrates the initial binding of the pheromone molecule to an Odorant Binding Protein (OBP) in the sensory lymph of the antenna, followed by transport to and activation of an Odorant Receptor (OR) on the membrane of an Olfactory Receptor Neuron (ORN). This activation triggers an action potential, which is then processed in the antennal lobe and transmitted to higher brain centers, ultimately leading to a behavioral response, such as upwind flight in search of a mate.
Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in accordance with institutional and national safety guidelines. The protocols are generalized and may require optimization for specific experimental conditions and target species.
Application Notes and Protocols: Investigating 3,5-Dimethylhexanoic Acid as a Putative Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanoic acid is a branched-chain fatty acid. While its specific role in human metabolism is not yet fully elucidated, emerging interest in metabolomics suggests that alterations in the profiles of branched-chain fatty acids may serve as potential biomarkers for various metabolic disorders. This document provides a hypothetical framework and detailed protocols for the quantitative analysis of this compound in biological samples, facilitating further investigation into its potential as a biomarker. The methodologies described are based on established analytical techniques for similar carboxylic acids and are intended for research use only.
Quantitative Data Summary
To illustrate a potential application, the following table presents hypothetical data on the concentration of this compound in human plasma, comparing a healthy control group to a cohort with a hypothetical metabolic disorder.
| Cohort | N | Mean Plasma Concentration (µmol/L) | Standard Deviation (µmol/L) | p-value |
| Healthy Controls | 50 | 2.1 | 0.6 | < 0.01 |
| Metabolic Disorder "Y" | 50 | 5.8 | 1.2 |
Hypothetical Metabolic Pathway
The metabolic fate of this compound is likely to follow the pathways of other branched-chain fatty acids, primarily involving mitochondrial β-oxidation. The following diagram illustrates a plausible metabolic pathway.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound by GC-MS
This protocol involves a derivatization step to increase the volatility of the analyte for GC-MS analysis.
1. Materials and Reagents
-
Human plasma samples
-
Internal Standard (IS): Isotopically labeled this compound (e.g., D3-3,5-Dimethylhexanoic acid) or a structurally similar, non-endogenous branched-chain fatty acid.
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
BF3-Methanol (14%) or Methanolic HCl
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
2. Sample Preparation and Lipid Extraction (Folch Method)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of BF3-Methanol (14%).
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 260°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.
5. Quantification Generate a calibration curve using standards of this compound and a fixed concentration of the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol allows for the direct quantification of this compound without derivatization.
1. Materials and Reagents
-
Human plasma samples
-
Internal Standard (IS): Isotopically labeled this compound (e.g., D3-3,5-Dimethylhexanoic acid).
-
Methanol (LC-MS grade) containing 0.1% formic acid.
-
Water (LC-MS grade) containing 0.1% formic acid.
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid.
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for this compound and the internal standard.
4. Quantification Construct a calibration curve by analyzing standards of this compound with a constant amount of the internal standard. Determine the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of this compound.
Caption: General experimental workflow for biomarker quantification.
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Branched-Chain Fatty Acids
Welcome to the technical support center for the mass spectrometry analysis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments, particularly the poor ionization of BCFAs.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of branched-chain fatty acids by mass spectrometry challenging?
A1: The analysis of BCFAs by mass spectrometry presents several challenges. Free fatty acids, in general, have low volatility and can exhibit poor chromatographic peak shape due to the polar nature of their carboxyl group.[1] Specifically for BCFAs, their ionization efficiency in common techniques like electrospray ionization (ESI) can be low, leading to poor signal intensity.[2] Furthermore, the structural similarity between different BCFA isomers makes their separation and unambiguous identification difficult, as they often produce similar mass spectra.[3][4] Co-elution of BCFA isomers with other fatty acid methyl esters (FAMEs) is a common issue in gas chromatography-mass spectrometry (GC-MS).[3][5]
Q2: What is derivatization and why is it recommended for BCFA analysis?
A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For BCFAs, derivatization is crucial to increase their volatility for GC-MS analysis and to improve their ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis.[1][6] By converting the polar carboxyl group into a less polar and more volatile derivative, chromatographic separation and detection are significantly improved.[1] Certain derivatization strategies can also introduce a permanent positive charge, allowing for more sensitive detection in the positive ion mode of ESI-MS.[6][7]
Q3: What are the most common derivatization methods for BCFAs?
A3: The choice of derivatization method depends on the analytical technique (GC-MS or LC-MS) and the specific information required. Common methods include:
-
Fatty Acid Methyl Esters (FAMEs): This is the most common method for GC-MS analysis, where fatty acids are converted to their more volatile methyl esters.[1]
-
Trimethyl-amino-ethyl (TMAE) iodide esters: This method is used for LC-MS/MS and introduces a permanent positive charge, enabling sensitive analysis in positive ESI mode.[7]
-
4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinol esters: These derivatives are particularly useful for GC-MS as they produce fragment ions that help to identify the branching points in the fatty acid chain.[3]
-
Charge-reversal derivatization: Various reagents are used to derivatize the carboxyl group to introduce a moiety that is readily ionized in positive mode ESI-MS, which can significantly increase sensitivity.[6]
Q4: Can I analyze BCFAs without derivatization?
A4: While it is possible to analyze underivatized BCFAs using LC-MS, it often requires harsh chromatographic conditions and can suffer from poor ionization efficiency, especially when using reversed-phase columns with acidic mobile phases.[2] This can lead to low sensitivity and poor peak shapes.[2] However, recent advancements in UHPLC columns and MS instrumentation have shown potential for the analysis of underivatized BCFAs.[4][8]
Q5: How can I improve the separation of BCFA isomers?
A5: Achieving good separation of BCFA isomers is critical for their accurate identification and quantification. Strategies to improve separation include:
-
Gas Chromatography (GC): Using long, highly-polar capillary columns can help resolve some BCFAME isomers.[3]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The choice of column is crucial. While C18 columns are common, specialized columns, including chiral columns, have shown excellent selectivity for separating BCFA isomers.[4][8] Optimizing the mobile phase gradient and column temperature can also enhance resolution.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of branched-chain fatty acids.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Signal Intensity / Poor Ionization | Inherently poor ionization of the carboxyl group in negative ESI mode. Ion suppression from matrix components or mobile phase additives. Inefficient derivatization. | 1. Derivatize your samples: Use a charge-reversal derivatization reagent to analyze in positive ion mode.[6] For GC-MS, ensure your FAME derivatization is complete. 2. Optimize ESI source parameters: Adjust sprayer voltage, nebulizing gas flow, and source temperature.[9] 3. Modify mobile phase: For LC-MS, try different mobile phase additives. While acidic conditions are good for chromatography, they can suppress ionization in negative mode. Consider post-column addition of a makeup flow that favors ionization. 4. Use alternative ionization techniques: If available, explore atmospheric pressure chemical ionization (APCI) or other novel ionization methods like solvent-assisted ionization (SAI).[10][11] 5. Check for ion suppression: Use a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup to remove interfering matrix components.[12] |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Tailing: Active sites in the GC inlet or column, column contamination, or column overload. For LC, secondary interactions between the analyte and the stationary phase. Fronting: Often due to column overloading. | 1. Check your derivatization: Incomplete derivatization can leave free carboxyl groups, leading to peak tailing.[13] 2. Optimize your chromatography: For GC, use a deactivated inlet liner and ensure the column is properly conditioned.[13] For LC, try a different column chemistry or adjust the mobile phase pH.[14] 3. Reduce sample load: Inject a smaller volume or dilute your sample to avoid overloading the column.[14] |
| Difficulty Differentiating Isomers | Co-elution of isomers. Similar fragmentation patterns in MS/MS. | 1. Improve chromatographic separation: See "How can I improve the separation of BCFA isomers?" in the FAQ section. 2. Use specific derivatization for structural elucidation: For GC-MS, DMOX or 3-pyridylcarbinol derivatives can help pinpoint branch locations.[3] 3. Employ advanced MS/MS techniques: Radical-directed dissociation (RDD) can provide detailed structural information, including the location of methyl branches.[15] Tandem mass spectrometry (EI-MS/MS) on the molecular ions of BCFAMEs can also yield characteristic fragments for isomer identification.[16] 4. Utilize charge-switching strategies: These methods can generate unique fragmentation patterns that help differentiate isomers.[3] |
Data Presentation
Table 1: Comparison of Common Derivatization Methods for BCFA Analysis
| Derivatization Method | Analytical Platform | Advantages | Disadvantages |
| Fatty Acid Methyl Esters (FAMEs) | GC-MS | Well-established, simple procedure, increases volatility.[1] | Low molecular ion abundance in EI-MS can impact sensitivity.[3][5] Co-elution of isomers can be problematic.[3][5] |
| Trimethyl-amino-ethyl (TMAE) esters | LC-MS/MS | Introduces a permanent positive charge, leading to high sensitivity in positive ESI mode.[7] | Requires a multi-step derivatization process.[7][17] |
| 4,4-dimethyloxazoline (DMOX) / 3-pyridylcarbinol esters | GC-MS | Fragmentation patterns are highly informative for determining branch point locations.[3] | Requires an additional offline derivatization step.[3] |
| Charge-Reversal Derivatization | LC-MS/MS | Significantly enhances ionization efficiency in positive ESI mode.[6] Can improve chromatographic retention on reversed-phase columns. | Adds an extra step to sample preparation. The choice of reagent needs to be optimized. |
Experimental Protocols
Protocol: General Workflow for Derivatization of BCFAs to FAMEs for GC-MS Analysis
This protocol provides a general guideline for the acid-catalyzed esterification of BCFAs to FAMEs using boron trifluoride (BF₃) in methanol.
Materials:
-
Dried lipid extract containing BCFAs
-
BF₃-methanol reagent (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Micro reaction vessels (5-10 mL)
-
Heater block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a micro reaction vessel.
-
Derivatization Reaction: Add 2 mL of BF₃-methanol reagent to the vessel.
-
Incubation: Tightly cap the vessel and heat at 60°C for 10 minutes. Note: The optimal time may vary depending on the specific fatty acids and should be determined empirically.
-
Extraction: Cool the vessel to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Mixing: Vortex the vessel vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol: Conceptual Workflow for Charge-Reversal Derivatization for LC-MS/MS
This protocol outlines the general steps for derivatizing BCFAs to improve their ionization in positive mode ESI-MS. A specific derivatizing agent, such as one containing a quaternary ammonium (B1175870) group, would be used.
Materials:
-
Dried lipid extract
-
Aprotic solvent (e.g., acetonitrile)
-
Derivatization reagent (e.g., an alkylating agent with a permanent positive charge)
-
Coupling agent/catalyst (if required)
-
Mobile phase for reconstitution
Procedure:
-
Reconstitution: Dissolve the dried lipid extract in an appropriate volume of aprotic solvent.
-
Reagent Addition: Add the derivatization reagent and any necessary catalyst to the sample solution. The specific amounts will depend on the chosen reagent and the expected concentration of fatty acids.
-
Reaction: Incubate the mixture at a specified temperature and for a set duration to allow the derivatization reaction to proceed to completion. This step needs to be optimized for the specific reagent used.
-
Quenching/Cleanup (if necessary): The reaction may need to be stopped by adding a quenching reagent, or the sample may require a simple solid-phase extraction (SPE) cleanup to remove excess derivatization reagent.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivatized sample in the initial mobile phase for LC-MS/MS analysis.
-
Analysis: The sample is now ready for injection.
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal intensity of BCFAs.
Caption: Experimental workflow for BCFA analysis via mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting incomplete derivatization of short-chain fatty acids
Welcome to the technical support center for short-chain fatty acid (SCFA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during SCFA derivatization, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why do I see a large peak for my underivatized SCFA and a very small derivative peak?
A: This indicates an incomplete derivatization reaction. Several factors can cause this issue.
-
Presence of Water: Most derivatization reagents, especially silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), are highly sensitive to moisture.[1][2][3] Water in the sample or solvents will react preferentially with the reagent, reducing its availability for the SCFAs.[1]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is aqueous, consider lyophilization (freeze-drying) to complete dryness before adding the derivatization reagent.[2]
-
-
Insufficient Reagent: The amount of derivatizing agent may be too low to react with all the SCFA molecules present, particularly in concentrated samples.[1]
-
Solution: Increase the molar excess of the derivatization reagent. A 5-10 fold molar excess is a good starting point, but this may need to be optimized, especially for complex sample matrices.[4]
-
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low for the reaction to proceed to completion.[1][5]
-
Sample Matrix Effects: Components within your biological sample (e.g., proteins, other metabolites) can interfere with the derivatization reaction.[2]
Q2: My chromatogram shows poor peak shape (tailing or fronting) for the SCFA derivatives. What's wrong?
A: Poor peak shape is a common problem that can compromise resolution and quantification.
-
Peak Tailing: This is often caused by the interaction of underivatized SCFAs with active sites in the gas chromatography (GC) system (e.g., injector liner, column).[2]
-
Peak Fronting: This typically indicates column overload, where too much sample has been injected.[2]
-
Solution: Dilute your sample or reduce the injection volume.[2]
-
Q3: Why is the recovery of my SCFAs, especially the more volatile ones like acetate, consistently low?
A: Low recovery is often due to the high volatility and hydrophilic nature of SCFAs, leading to their loss during sample preparation.[10][11][12]
-
Evaporation Loss: SCFAs can be easily lost to evaporation during sample concentration steps, especially under acidic conditions or with heating.[3][10]
-
Suboptimal Extraction: The chosen extraction method may not be efficient for your specific sample matrix.[7]
-
Solution: For liquid-liquid extraction (LLE), ensure the solvent choice is appropriate (e.g., diethyl ether, methyl tert-butyl ether).[13] For complex matrices like feces or tissue, ensure complete homogenization to release the SCFAs.[7] Consider an in situ derivatization, where the reagent is added directly to the homogenate to trap the SCFAs immediately.[7][11]
-
Q4: I'm observing significant variability between my replicate samples. How can I improve reproducibility?
A: Poor reproducibility often points to inconsistencies in sample handling and reaction conditions.[5]
-
Inconsistent Conditions: Minor variations in reaction time, temperature, or reagent volumes can lead to different derivatization efficiencies between samples.[5]
-
Sample Heterogeneity: This is particularly relevant for solid or semi-solid samples like feces or tissue.
-
Solution: Ensure the sample is completely homogenized before taking an aliquot for extraction.
-
Data Presentation: Optimizing Derivatization
Quantitative data is crucial for optimizing your protocol. The following tables summarize key parameters and compare common derivatization agents.
Table 1: Optimization of Key Derivatization Parameters This table provides a general guide for optimizing reaction conditions. Optimal values are method- and analyte-dependent.
| Parameter | Range/Condition | Rationale & Impact on Efficiency |
| Reagent Concentration | 2-50 fold molar excess | Insufficient reagent leads to an incomplete reaction.[4] Excessive amounts can cause chromatographic issues and contaminate the instrument.[1] |
| Reaction Temperature | 25°C - 100°C | Higher temperatures increase reaction rates but can degrade unstable derivatives or lead to loss of volatile SCFAs.[5] A typical starting point is 60°C.[5] |
| Reaction Time | 15 - 90 minutes | Insufficient time results in an incomplete reaction. A time-course study should be performed to find the optimal duration where the derivative yield plateaus.[5][8] |
| pH | Acidic vs. Basic | The pH must be optimized for the specific derivatization chemistry. For example, silylation requires anhydrous conditions, while other methods may require a specific pH to facilitate the reaction.[8][14] |
| Catalyst | Pyridine, TMCS, etc. | Catalysts can significantly increase the reaction rate. For example, 1% Trimethylchlorosilane (TMCS) is often added to silylating reagents like BSTFA.[2] |
Table 2: Comparison of Common Derivatization Reagents for LC-MS/MS This table compares the performance of three common reagents for SCFA analysis in human serum.[15]
| Derivatization Reagent | Matrix Effect Range | Relative Standard Deviation (RSD) | Key Characteristic |
| 3-Nitrophenylhydrazine (B1228671) (3-NPH) | 77.1 - 99.0% | ≤ 3.4% | Shows good retention capacity in reversed-phase liquid chromatography.[15] |
| O-benzylhydroxylamine (O-BHA) | 91.0 - 94.6% | ≤ 5.4% | Offers higher sensitivity compared to 2-PA.[15] |
| 2-picolylamine (2-PA) | 81.6 - 99.5% | ≤ 8.0% | Successfully separates all eight C2-C5 SCFA isomers.[15] |
Experimental Protocols
Below are detailed methodologies for common SCFA derivatization techniques.
Protocol 1: Silylation using MTBSTFA for GC-MS Analysis This protocol is adapted for biological samples like serum or fecal extracts and focuses on minimizing the loss of volatile SCFAs.[10]
-
Sample Preparation: To 100 µL of sample (e.g., serum or fecal supernatant), add 10 µL of 1 M NaOH to make the solution basic (pH > 7). This converts SCFAs to their non-volatile salt form.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated SCFAs or heptanoic acid).
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. The basic pH prevents the loss of SCFAs during this step.[10]
-
Derivatization: Add 100 µL of N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes in a heating block.[10]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: Esterification using Propyl Chloroformate (PCF) for GC-MS Analysis This method allows for a rapid, one-step derivatization in an aqueous environment.[14]
-
Sample Preparation: In a reaction vial, combine 200 µL of sample, 300 µL of propanol, and 200 µL of pyridine.
-
Internal Standard: Add the internal standard to the mixture.
-
pH Adjustment: Adjust the pH to approximately 8.
-
Derivatization: Add 100 µL of propyl chloroformate (PCF). Vortex vigorously for 1 minute. The reaction proceeds at room temperature.[14]
-
Extraction: Add 600 µL of hexane (B92381) and vortex for 1 minute to extract the propyl-ester derivatives.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Protocol 3: Hydrazone Formation using 3-NPH for LC-MS/MS Analysis This is a robust method for enhancing chromatographic retention and detection sensitivity with LC-MS.[15][16]
-
Sample Preparation: Take 50 µL of sample (e.g., plasma, fecal extract).
-
Internal Standard: Add stable isotope-labeled SCFA internal standards.
-
Derivatization Cocktail: Prepare a fresh solution of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a 50:50 mixture of water and acetonitrile.
-
Reaction: Add 50 µL of the derivatization cocktail to the sample. Vortex and incubate at 40°C for 30 minutes.
-
Quenching (Optional but Recommended): Add 200 µL of 0.1% formic acid in water to stop the reaction.
-
Analysis: The sample is ready for dilution and analysis by LC-MS/MS.
Visualizations
The following diagrams illustrate key workflows and logical processes for troubleshooting SCFA derivatization.
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Caption: General experimental workflow for the analysis of SCFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fatty Acid Methyl Ester (FAME) Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Fatty Acid Methyl Ester (FAME) analysis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your FAME analysis, from sample preparation to chromatographic analysis.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My FAME chromatogram shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
A: Poor peak shape is a common problem that can compromise both resolution and quantification. The primary causes and their solutions are outlined below:
-
Active Sites in the GC System: Free fatty acids that are not completely derivatized are polar and can interact with active sites in the injector liner, column, or detector, leading to peak tailing.[1][2]
-
Column Overload: Injecting an excessive amount of sample can lead to peak fronting.[1]
-
Solution: Dilute your sample. A general guideline is to inject less than 100 ng of each FAME component onto the column.[1]
-
-
Improper Solvent Choice: A mismatch between the sample solvent and the stationary phase of the column can cause peak distortion.[3]
-
Solution: Dissolve your FAMEs in a nonpolar solvent that is compatible with your GC column, such as hexane (B92381) or heptane (B126788).[1]
-
-
Low Injector Temperature: For FAMEs with higher molecular weights, a low injector temperature can result in slow volatilization, causing broad or tailing peaks.[1]
-
Solution: Increase the injector temperature to ensure efficient vaporization of all analytes. A typical starting point is 250 °C.[1]
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for poor FAME peak shape.
Issue 2: Incomplete Derivatization or Low FAME Yield
Q: I am experiencing low or inconsistent yields of FAMEs. How can I improve the derivatization process?
A: Incomplete conversion of fatty acids to FAMEs is a frequent cause of inaccurate quantification.[4] Key factors to consider for optimizing your derivatization reaction include:
-
Choice of Reagent: The appropriate derivatization reagent depends on the nature of your sample.
-
Acid-catalyzed reactions (e.g., BF₃ in methanol, methanolic HCl) are effective for both free fatty acids and for transesterification.[2]
-
Base-catalyzed reactions (e.g., sodium or potassium hydroxide (B78521) in methanol) are rapid for transesterification at room temperature but are not effective for free fatty acids.[2][3]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters that may require optimization.[5]
-
Presence of Water: Water can hinder the esterification reaction.[2]
-
Solution: Ensure all solvents and reagents are anhydrous and that the sample is dry. A water scavenger can also be added to the reaction mixture.
-
-
Sample Matrix Effects: Complex sample matrices can interfere with the derivatization reaction.[4]
-
Solution: A sample cleanup step prior to derivatization may be necessary to remove interfering substances.[4]
-
| Parameter | Recommendation | Rationale |
| Reagent | Select based on fatty acid type (free vs. esterified). | Base-catalyzed methods are ineffective for free fatty acids.[2][3] |
| Temperature | Optimize for your specific sample and method (e.g., 70°C).[5] | Excessive heat can degrade polyunsaturated fatty acids.[4] |
| Time | Optimize to ensure complete reaction (e.g., 90 minutes).[5] | Insufficient time leads to incomplete derivatization. |
| Moisture | Use anhydrous reagents and consider a water scavenger. | Water can prevent the esterification reaction from proceeding.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right GC column for FAME analysis?
A1: The choice of the GC column is critical for achieving the desired separation.[2] For FAME analysis, polar stationary phases are typically used to separate isomers.[6][7]
-
Highly Polar Columns (e.g., Cyanosilicone): These columns provide the best resolution for geometric (cis/trans) and positional isomers. They are recommended by standard methods like AOCS Ce 1h-05 and AOAC 996.06.
-
Wax Columns (e.g., Polyethylene Glycol): These are also polar columns commonly used for FAME analysis, separating compounds based on carbon number and degree of unsaturation.[6]
-
Non-Polar Columns: These columns separate FAMEs primarily by their boiling points and are generally not suitable for resolving isomers.[7]
| Column Type | Stationary Phase Example | Primary Separation Principle | Best For |
| Highly Polar | Cyanosilicone | Polarity, Unsaturation, Isomerism | Separation of cis/trans isomers. |
| Polar | Polyethylene Glycol (WAX) | Polarity, Carbon Number, Unsaturation | General FAME profiling.[6] |
| Non-Polar | Polysiloxane (e.g., HP-5MS) | Boiling Point | Separating by carbon chain length. |
Q2: What are common sources of contamination in FAME analysis?
A2: Extraneous peaks in your chromatogram can originate from several sources:
-
Solvents and Reagents: Impurities in solvents or derivatization reagents are a significant source of contamination. Always use high-purity reagents.[1]
-
Sample Preparation: Phthalates from plasticware are common contaminants.[1] It is advisable to use glass whenever possible and to rinse all glassware thoroughly with a high-purity solvent.[1]
-
GC System: Contamination can be introduced from column bleed, septum bleed, or a contaminated injector liner.[1] Regular maintenance of the GC system is crucial.[1] Ghost peaks can also appear from the elution of high molecular weight compounds from previous injections.[8] A bake-out step at the end of the run can help clean the column.[8]
Contamination Source Identification Workflow
Caption: A workflow for identifying sources of contamination.
Q3: How can I improve the resolution of critical FAME pairs, especially cis/trans isomers?
A3: Achieving baseline separation of all FAMEs, particularly in complex mixtures, can be challenging.[1]
-
GC Column Choice: As mentioned, a highly polar cyanosilicone stationary phase is the most critical factor for selectivity and is essential for separating cis/trans isomers.[1]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Operating the column at its optimal flow rate will improve resolution.[1] Hydrogen is often preferred as a carrier gas as it can provide faster analysis without a significant loss of resolution.[1]
-
Oven Temperature Program: A slower temperature ramp rate will generally improve the separation between closely eluting peaks, though it will also increase the analysis time.[1]
Q4: How can I reduce the analysis time for my FAME samples?
A4: Several strategies can be employed to shorten run times without sacrificing critical resolution:[1]
-
Use a Shorter, Narrow-bore Column: Shorter columns with a smaller internal diameter can significantly reduce analysis time while maintaining or even improving efficiency.[1]
-
Increase the Oven Temperature Ramp Rate: A faster temperature program will cause FAMEs to elute more quickly.[1] However, this may come at the cost of resolution, so a balance must be found.[1]
-
Use a Faster Carrier Gas: As stated previously, using hydrogen as a carrier gas allows for higher optimal linear velocities compared to helium, leading to faster separations.[1]
Experimental Protocols
Protocol 1: Acid-Catalyzed FAME Preparation (using Boron Trifluoride-Methanol)
This protocol is a general guideline for the esterification of fatty acids using BF₃-methanol.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Boron trifluoride-methanol (BF₃-methanol) solution, 12-14% w/w
-
Hexane (or heptane), high purity
-
Saturated sodium chloride (NaCl) solution or water
-
Micro reaction vessel (5-10 mL) with a Teflon-lined cap
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.
-
Add 2 mL of BF₃-methanol solution to the vessel.
-
Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample and should be determined empirically.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Base-Catalyzed FAME Preparation (using Methanolic KOH)
This protocol is a rapid method for the transesterification of glycerolipids. It is not suitable for esterifying free fatty acids.[3][9]
Materials:
-
Oil or fat sample (~200 mg)
-
Heptane, high purity
-
2N Potassium hydroxide (KOH) in methanol
-
Vortex mixer
-
Centrifuge tubes or vials
Procedure:
-
Weigh approximately 200 mg of the oil sample into a vial.[9]
-
Add 2 mL of heptane and 0.1 mL of 2N methanolic KOH.[9]
-
Cap the vial and vortex for 30 seconds.[9]
-
Allow the sample to stand at room temperature for 30 minutes to achieve phase separation.[9]
-
Transfer the upper heptane layer to a GC vial, potentially with further dilution in heptane, for analysis.[9]
Protocol 3: Typical GC-FID/MS Conditions for FAME Analysis
The following table provides a starting point for developing a GC method for FAME analysis. Parameters should be optimized for your specific application and instrument.[1][5]
| Parameter | Typical Value/Setting |
| GC System | Agilent 8890 GC or equivalent[10] |
| Column | Highly polar column (e.g., Agilent J&W DB-FATWAX UI, Restek Rt-2560)[1][5] |
| 30-100 m x 0.25 mm ID, 0.25 µm film thickness[1][5] | |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~1.2 mL/min[1] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[1][5] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1[1] |
| Oven Program | Initial temp 60-100°C, hold for 1-5 min; ramp at 2-10°C/min to 220-240°C, hold for 10-20 min.[1][5] |
| Detector (FID) | 250-300 °C[5][9] |
| MS Transfer Line Temp | 240 °C[1] |
| MS Source Temp | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. perlan.com.pl [perlan.com.pl]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s4science.at [s4science.at]
- 10. agilent.com [agilent.com]
Technical Support Center: Quantification of 3,5-Dimethylhexanoic Acid
Welcome to the technical support center for the analysis of 3,5-Dimethylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects during quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A: Matrix effect is the alteration of an analyte's response due to the presence of other components in the sample.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these co-eluting, interfering components can alter the ionization efficiency of this compound.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[1][3] Given that biological samples like plasma, urine, or tissue homogenates are complex matrices, they are particularly susceptible to these effects.[4][5]
Q2: What are the common causes of matrix effects for an analyte like this compound?
A: The primary causes of matrix effects are endogenous and exogenous substances that co-elute with this compound during chromatographic separation.[6] Common culprits in biological matrices include:
-
Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Salts and Proteins: High concentrations of salts and residual proteins can interfere with the ionization process.[6][7]
-
Metabolites: Other endogenous molecules in the sample can have similar properties to this compound and co-elute.
-
Exogenous substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[6][8]
Q3: How can I detect if matrix effects are impacting my this compound analysis?
A: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source.[9][10] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the constant signal indicates the presence of ion suppression or enhancement at that specific retention time.[9][10]
-
Post-Extraction Spike: This is a quantitative method used to determine the magnitude of the matrix effect.[9][10] It involves comparing the peak area of this compound in a neat solution to the peak area in a blank matrix sample that has been spiked with the analyte after the extraction process.[9] A significant difference between the two indicates a matrix effect.
Q4: What are the general strategies to reduce or eliminate matrix effects?
A: A systematic approach involving several key strategies can be employed:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][11] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like protein precipitation.[11][12]
-
Improve Chromatographic Separation: Modifying chromatographic conditions such as the mobile phase, gradient, or column chemistry can help separate this compound from interfering compounds.[3][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3][14] By using the peak area ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.[14]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent matrix effects.[3][15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[15][16] However, this may compromise the sensitivity of the assay if the analyte concentration is low.[16]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
Problem: You are observing poor reproducibility, inaccurate results, or low sensitivity in your this compound assay and suspect matrix effects.
Solution: Follow this workflow to confirm and quantify the presence of matrix effects.
Caption: Workflow for diagnosing and quantifying matrix effects.
Guide 2: Strategies for Mitigating Matrix Effects
Problem: You have confirmed the presence of significant matrix effects in your this compound assay.
Solution: Implement one or more of the following strategies to reduce or compensate for the observed matrix effects.
Caption: Key strategies for mitigating matrix effects.
Experimental Protocols
Protocol 1: Post-Extraction Spike for Quantitative Assessment
Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) of this compound in a specific matrix.
Materials:
-
This compound standard solution of known concentration.
-
Blank matrix (e.g., plasma, urine without the analyte).
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte into the reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Interpretation of Results:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.[17]
-
ME > 100%: Ion enhancement.[17]
-
A common acceptance criterion is for the ME to be within 85-115%.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components from the sample prior to LC-MS analysis of this compound.
Materials:
-
Appropriate SPE cartridges (e.g., mixed-mode or polymeric reversed-phase).
-
Sample (e.g., plasma, urine).
-
Conditioning, washing, and elution solvents.
-
Vacuum manifold or positive pressure processor.
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds. This step is crucial for removing salts and other polar interferences.
-
Elution: Elute the retained this compound with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup
Objective: To partition this compound into an immiscible organic solvent, leaving polar interferences in the aqueous phase.
Procedure:
-
Sample Preparation: Acidify the aqueous sample (e.g., urine or deproteinized plasma) to a pH at least two units below the pKa of this compound to ensure it is in its neutral form.[11]
-
Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for small molecule analysis in plasma.
| Sample Preparation Technique | Relative Matrix Effect | Analyte Recovery | Overall Cleanliness | Throughput |
| Protein Precipitation (PPT) | High | Good | Low | High |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Variable | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | High | Low to Medium |
| Mixed-Mode SPE | Very Low | Excellent | Very High | Low |
Data is generalized and the actual performance will depend on the specific analyte, matrix, and optimized procedure.[12]
Visualization of a Decision-Making Workflow
The following diagram provides a logical workflow for selecting an appropriate strategy to combat matrix effects.
Caption: Decision tree for addressing matrix effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimal Separation of Fatty Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal column and resolving issues encountered during the separation of fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to fatty acid methyl esters (FAMEs) necessary for GC analysis?
Direct analysis of free fatty acids by Gas Chromatography (GC) is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase.[1] This interaction can lead to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization to FAMEs is a critical step to:
-
Increase Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1]
-
Improve Peak Shape and Sensitivity: Neutralizing the polar carboxyl group minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]
-
Enhance Separation: Derivatization enables separation based on other structural features like carbon chain length and the degree, position, and configuration (cis/trans) of double bonds.[1]
Q2: What is the most critical factor for separating fatty acid isomers?
The choice of the GC column, specifically its stationary phase, is the most critical factor influencing the selectivity and resolution of fatty acid isomers.[2] The separation of FAMEs is primarily dictated by the polarity of the stationary phase.[2] For complex mixtures of fatty acid isomers, especially cis and trans isomers, a highly polar stationary phase is recommended.
Q3: Which type of GC column is best for separating geometric (cis/trans) fatty acid isomers?
The separation of fatty acid isomers, particularly cis/trans isomers, requires a highly polar stationary phase.[1] Highly polar columns with stationary phases like biscyanopropyl polysiloxane or cyanopropyl silicone are specifically designed for the detailed separation of FAME isomers.[1] These columns provide good resolution based on the degree of unsaturation and the position of double bonds.[1] The best resolution of geometric isomers is often achieved on a cyanopropyl column.[3]
Q4: When should I consider using Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)?
Silver-ion HPLC is a powerful technique for the analysis of geometric (cis or trans) and positional fatty acid isomers.[4] It is often used as a preliminary step for the fractionation of complex mixtures of fatty acids into groups before quantitative analysis by GC.[5] The resolution of fatty acids by Ag-HPLC is based on the number and geometry of double bonds, which is achieved through the reversible formation of a weak charge-transfer complex between a silver ion and a double bond.[5]
Troubleshooting Guide
Problem: Poor resolution and co-eluting peaks in my GC analysis of FAMEs.
This is a common issue that can compromise the identification and quantification of fatty acids.[6] Here are steps to troubleshoot and resolve co-elution:
Initial Diagnostic Steps:
-
Confirm Peak Purity: If using a mass spectrometry (MS) detector, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge indicates the presence of more than one compound. Asymmetrical peaks or the presence of a "shoulder" are also common indicators of co-elution.
-
Review Sample Preparation: Ensure that the derivatization to FAMEs is complete. Incomplete reactions can lead to broad or tailing peaks of the original free fatty acids, which might overlap with FAME peaks.
-
Check for System Contamination: Run a blank solvent injection to identify if a co-eluting peak is a system contaminant.
Optimization Strategies:
-
Optimize GC Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile, early-eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) increases the interaction time of the analytes with the stationary phase, often improving resolution.
-
Incorporate Isothermal Holds: Introducing an isothermal hold at a specific temperature can help separate closely eluting isomers.
-
-
Column Selection: The choice of the GC column is critical. For complex mixtures of fatty acid isomers, a highly polar stationary phase is recommended. Longer columns (e.g., 100 m) can also provide better resolution.[1]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can enhance separation efficiency.
Data Presentation
Table 1: Comparison of Common GC Column Stationary Phases for FAME Isomer Separation
| Stationary Phase | Polarity | Typical Application | Advantages | Limitations |
| Polyethylene Glycol (PEG) | Polar | General FAME profiling | Good for separating FAMEs by carbon number and degree of unsaturation.[7] | Does not separate cis/trans isomers.[7][8] |
| 5% Phenyl / 95% Methylpolysiloxane | Non-polar | General purpose | High thermal stability.[9] | Inferior selectivity for isomers.[9] |
| Medium Polar Cyanopropyl | Medium-High | Complex FAME mixtures, omega-3 fatty acids | Excellent separation for complex mixtures and some cis/trans separation.[7][8] | May not fully resolve complex cis/trans mixtures.[7] |
| Highly Polar Cyanopropyl | Very High | Detailed cis/trans isomer separation | Excellent separation of geometric isomers.[1][3][7] | May have lower thermal stability and longer retention times.[9] |
Table 2: Typical GC-MS Parameters for FAME Isomer Analysis
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample.[1] |
| Injection Mode | Split/Splitless | Split for concentrated samples to avoid column overload; splitless for trace analysis to maximize sensitivity.[1] |
| Carrier Gas | Helium | Inert carrier gas. |
| Oven Program | Start at a low temperature (e.g., 100°C), then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature of 240-250°C. | A slow ramp rate improves resolution of closely eluting isomers. |
| Transfer Line Temperature | ~280 °C | Prevents condensation of analytes as they pass from the GC to the MS.[1] |
| Ion Source Temperature | ~230 °C | Standard starting point for electron ionization.[1] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol is a widely used method for preparing FAMEs for GC analysis.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
Micro-reaction vessel (5-10 mL)
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Deionized water or saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Add 2 mL of BF₃-methanol reagent to the vessel.
-
Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.
-
Cool the vessel to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The resulting hexane layer containing the FAMEs is ready for GC analysis.
Visualizations
Caption: Logical workflow for selecting a GC column for fatty acid analysis.
Caption: General workflow for the GC-MS analysis of fatty acid methyl esters.
Caption: A logical guide to troubleshooting co-elution issues in FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: Limitations of the methodology [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,5-Dimethylhexanoic Acid and its Derivatives by Mass Spectrometry
Welcome to the technical support center for the analysis of 3,5-dimethylhexanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting mass spectra, troubleshooting common experimental issues, and outlining detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Free carboxylic acids like this compound are polar and have low volatility, which makes them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Derivatization is a crucial step to convert the carboxylic acid into a more volatile and less polar derivative, typically a methyl or ethyl ester. This process improves chromatographic peak shape, reduces tailing, and enhances the overall sensitivity and reproducibility of the analysis.[1]
Q2: What are the expected major fragmentation patterns for this compound in its underivatized form?
A2: While direct GC-MS of the underivatized acid is not recommended, if analyzed by direct infusion mass spectrometry, you can expect to see characteristic fragmentation patterns of carboxylic acids. The molecular ion peak (m/z 144) may be weak or absent. Key fragmentation pathways include:
-
α-cleavage: Loss of the propyl group at the C2 position to yield a fragment at m/z 87.
-
McLafferty Rearrangement: This is a common fragmentation for carbonyl compounds with a γ-hydrogen.[2][3] For this compound, this would involve the transfer of a hydrogen from the C5 methyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule, resulting in a fragment ion at m/z 88.
Q3: What are the characteristic fragment ions for the methyl ester of this compound (methyl 3,5-dimethylhexanoate)?
A3: The methyl ester of this compound (molecular weight: 158 g/mol ) will exhibit distinct fragmentation patterns. The molecular ion peak at m/z 158 may be observed. Key fragments include:
-
Loss of the methoxy (B1213986) group (-OCH3): This results in an acylium ion at m/z 127.
-
α-cleavage: Cleavage of the bond between C2 and C3 results in a fragment at m/z 101.
-
McLafferty Rearrangement: Similar to the free acid, a McLafferty rearrangement can occur, leading to a prominent ion at m/z 88.[4]
Q4: How does the mass spectrum of ethyl 3,5-dimethylhexanoate differ from the methyl ester?
A4: The ethyl ester (molecular weight: 172 g/mol ) will show similar fragmentation patterns but with mass shifts corresponding to the ethyl group.
-
Molecular Ion: The molecular ion peak will be at m/z 172.
-
Loss of the ethoxy group (-OC2H5): This will produce an acylium ion at m/z 127.
-
α-cleavage: The fragment resulting from cleavage at the C2-C3 bond will be the same as the methyl ester, at m/z 101.
-
McLafferty Rearrangement: The McLafferty rearrangement will also result in a fragment at m/z 88.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing) for the derivatized analyte | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Column contamination. | 1. Ensure the derivatization reagent is fresh and the reaction goes to completion. Optimize reaction time and temperature. 2. Use a deactivated inlet liner and a high-quality capillary column. 3. Bake out the column or trim the front end. |
| No peak or very small peak for the analyte | 1. Loss of analyte during sample preparation. 2. Leak in the GC system. 3. Incorrect GC-MS parameters. | 1. Ensure all sample preparation steps are optimized to minimize analyte loss. 2. Perform a leak check of the injector, column fittings, and mass spectrometer interface. 3. Verify the injection volume, split ratio, and MS acquisition parameters. |
| Inconsistent retention times | 1. Fluctuation in carrier gas flow rate. 2. Column aging or contamination. 3. Changes in oven temperature program. | 1. Check the gas supply and regulators for consistent pressure and flow. 2. Condition or replace the GC column. 3. Ensure the oven temperature program is consistent between runs. |
| Unexpected peaks in the chromatogram | 1. Contamination from solvents, reagents, or glassware. 2. Carryover from a previous injection. 3. Side reactions during derivatization. | 1. Run a blank analysis to identify the source of contamination. Use high-purity solvents and clean glassware. 2. Implement a thorough wash step between injections. 3. Optimize derivatization conditions to minimize byproducts. |
| Difficulty in identifying the molecular ion | 1. The molecular ion is inherently unstable and prone to fragmentation. 2. Using a hard ionization technique like Electron Ionization (EI). | 1. This is common for branched-chain esters. Rely on the characteristic fragment ions for identification. 2. Consider using a softer ionization technique if available and necessary for structural confirmation. |
Predicted Mass Spectral Data
The following tables summarize the predicted major fragment ions for this compound and its methyl and ethyl esters under electron ionization (EI) mass spectrometry.
Table 1: Predicted Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 144 | [C8H16O2]+• | Molecular Ion (likely weak or absent) |
| 127 | [M - OH]+ | Loss of hydroxyl radical |
| 99 | [M - COOH]+ | Loss of carboxyl group |
| 88 | [C4H8O2]+• | McLafferty Rearrangement |
| 87 | [C5H11O]+ | α-cleavage (loss of propyl radical) |
| 57 | [C4H9]+ | Alkyl fragment |
| 43 | [C3H7]+ | Alkyl fragment |
Table 2: Predicted Mass Spectrum of Methyl 3,5-Dimethylhexanoate
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 158 | [C9H18O2]+• | Molecular Ion |
| 127 | [M - OCH3]+ | Loss of methoxy radical |
| 101 | [C5H9O2]+ | α-cleavage (loss of isobutyl radical) |
| 88 | [C4H8O2]+• | McLafferty Rearrangement |
| 74 | [C3H6O2]+• | McLafferty rearrangement of the ester |
| 57 | [C4H9]+ | Alkyl fragment |
| 43 | [C3H7]+ | Alkyl fragment |
Table 3: Predicted Mass Spectrum of Ethyl 3,5-Dimethylhexanoate
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 172 | [C10H20O2]+• | Molecular Ion |
| 127 | [M - OC2H5]+ | Loss of ethoxy radical |
| 101 | [C5H9O2]+ | α-cleavage (loss of isobutyl radical) |
| 88 | [C4H8O2]+• | McLafferty Rearrangement |
| 57 | [C4H9]+ | Alkyl fragment |
| 43 | [C3H7]+ | Alkyl fragment |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
This protocol outlines the esterification of this compound to form its fatty acid methyl ester (FAME) for GC-MS analysis.
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the sample containing this compound into a clean glass reaction vial.
-
Reagent Addition: Add 2 mL of 2% (v/v) sulfuric acid in methanol (B129727) to the vial.
-
Reaction: Securely cap the vial and heat the mixture at 60°C for 1 hour in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the methyl 3,5-dimethylhexanoate, to a clean GC vial for analysis.
Protocol 2: GC-MS Analysis of Methyl 3,5-Dimethylhexanoate
This protocol provides a general method for the analysis of the derivatized sample.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Visualizations
References
Minimizing contamination in trace analysis of volatile fatty acids
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during the trace analysis of volatile fatty acids (VFAs).
Troubleshooting Guide
This section addresses specific issues that may arise during VFA analysis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Peaks in Chromatogram Blanks
-
Question: I am observing unexpected peaks in my blank runs, suggesting contamination. What are the common sources of this contamination and how can I eliminate them?
-
Answer: Unexpected peaks in blank chromatograms are a common issue in trace VFA analysis and can originate from several sources. A systematic approach is necessary to identify and eliminate the source of contamination.
-
Contaminated Syringe: The syringe used for injection can carry over residues from previous samples.
-
Contaminated GC System Components: The injector liner, column, or detector can be sources of contamination.[1][2] Active sites within the GC system can also lead to peak tailing.[2]
-
Solution: Regularly clean the injector and detector as part of routine maintenance.[1] Consider replacing the inlet liner and using a deactivated liner.[1][2] If the column is old or has been exposed to harsh conditions, replacement may be necessary.[2] A column bake-out at the end of a run can help elute any remaining compounds.[1]
-
-
Contaminated Carrier Gas: The carrier gas itself can be a source of impurities.
-
Solution: Use high-purity carrier gas and ensure that purification traps are functional.[1]
-
-
Contaminated Glassware: Glassware that has not been properly cleaned is a significant source of fatty acid contamination.
-
Solution: Implement a rigorous glassware cleaning protocol. This should include washing with a phosphate-free detergent, rinsing with tap water, followed by multiple rinses with deionized water.[3][4][5][6] For trace metal analysis, an acid rinse with nitric acid may be necessary.[3] For organic residues, a base bath (saturated NaOH or KOH in ethanol (B145695) or methanol) can be effective.[7]
-
-
Contaminated Reagents and Solvents: The reagents and solvents used in sample preparation and analysis can introduce VFA contamination.
-
Solution: Use high-purity solvents and reagents. It is crucial to prepare a reagent blank along with the samples to identify any potential issues arising from the reagents themselves.[8] Some septa on vials can also leech contaminants, so it is advisable to test them by extracting them in a solvent and analyzing the extract.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My VFA derivative peaks are showing significant tailing or fronting. What could be causing this and how can I improve the peak shape?
-
Answer: Poor peak shape is a common problem in GC analysis of VFAs and can be attributed to several factors.
-
Peak Tailing: This is often due to the interaction of underivatized VFAs with active sites in the GC system or column contamination.[1][2]
-
Peak Fronting: This is typically a sign of column overload.[1][2]
-
Solution: Dilute your sample or reduce the injection volume to avoid overloading the column.[2]
-
-
Issue 3: Low or Inconsistent Derivatization Yield
-
Question: I am experiencing low and inconsistent yields from my VFA derivatization reaction. What are the likely causes and how can I improve the reaction efficiency?
-
Answer: Low and inconsistent derivatization yields can significantly impact the accuracy and reproducibility of VFA quantification.
-
Presence of Water: Moisture can hinder esterification and hydrolyze silylating derivatives.[2][9]
-
Solution: Ensure samples are dry before derivatization.[2][9] This can be achieved by freeze-drying aqueous samples.[2] Using a water scavenger like 2,2-dimethoxypropane (B42991) can also be beneficial.[8]
-
-
Suboptimal Reaction Conditions: Incorrect reaction time or temperature can lead to incomplete derivatization.
-
Solution: Optimize the derivatization conditions, including reaction time and temperature, for your specific VFAs and sample matrix.[2]
-
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.
-
Solution: Clean up the sample prior to derivatization using techniques like solid-phase extraction (SPE) to remove interfering substances.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of VFAs?
A1: Volatile fatty acids are polar and have low volatility, which makes their direct analysis by gas chromatography challenging.[2] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative, improving chromatographic separation and detection.[2][9]
Q2: What are the common derivatization methods for VFAs?
A2: The two most common derivatization methods for VFAs are:
-
Esterification: This method, often using boron trifluoride (BF₃) in methanol, converts VFAs into their fatty acid methyl esters (FAMEs).[1][9] This is a robust method that requires mild heating.[9]
-
Silylation: This method uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[2][9] This method is also effective for other functional groups like hydroxyl and amino groups.[9]
Q3: How should I prepare my samples to minimize VFA loss or alteration?
A3: Proper sample preparation is critical for accurate VFA analysis.
-
Filtration: Filter your sample to remove suspended solids.[10]
-
Acidification: Acidify the sample to ensure all VFAs are in their free acid form.[10][11] This should be done as early as possible to inactivate microbial activity that could alter VFA concentrations.[10]
-
Storage: If not analyzed immediately, samples should be frozen at -20°C to prevent further enzymatic reactions.[10] For extracted VFA samples, storage at +4°C is suitable for up to 7 days, while longer-term storage should be at -20°C.[12]
Q4: What are some key considerations for cleaning glassware for trace VFA analysis?
A4: To avoid contamination from glassware, a thorough cleaning procedure is essential.
-
Initial Rinse: Rinse glassware with the appropriate solvent immediately after use to prevent residues from drying.[4][7]
-
Detergent Washing: Use a laboratory-grade, phosphate-free detergent and scrub with a non-abrasive brush.[3][5][6]
-
Rinsing: Rinse thoroughly with tap water, followed by at least three to four rinses with deionized water.[3][4][5]
-
Drying: Air-dry glassware on a clean rack. Avoid using paper towels or forced air, which can introduce fibers or impurities.[5] For quick drying, you can rinse with acetone, which evaporates rapidly.[5]
Quantitative Data Summary
The following table summarizes the concentration of some VFAs found in blank samples from a study using dimethyl carbonate (DMC) extraction, which can serve as a reference for acceptable background levels.
| Volatile Fatty Acid | Concentration in Blank (mmol/L) |
| Acetate | 0.75 ± 0.018 |
| Propionate | 0.013 ± 0.004 |
| Isovalerate | 0.023 ± 0.0004 |
| Valerate | 0.057 ± 0.016 |
| Data from a study on VFA analysis in rumen fluid.[13] |
Experimental Protocols
Protocol 1: General Glassware Cleaning Procedure for Trace VFA Analysis
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the residue.[3]
-
Detergent Wash: Prepare a 2% solution of phosphate-free laboratory detergent (e.g., Citronox).[3] Submerge the glassware in the detergent solution and scrub all surfaces with a suitable, non-abrasive brush. For volumetric flasks, add some detergent solution and shake vigorously.[3]
-
Tap Water Rinse: Rinse the glassware thoroughly with warm tap water to remove all traces of detergent.[3]
-
Acid Rinse (Optional but Recommended): Rinse or soak the glassware in a 10% (v/v) hydrochloric acid solution for about 20 minutes.[3] This helps to remove any acid-soluble residues.
-
Final Rinse: Rinse the glassware at least three to four times with distilled deionized water.[3] A good indicator of cleanliness is when water drains uniformly in a thin film from the surface.[6]
-
Drying: Allow the glassware to air dry on a clean rack.[5] Do not use paper towels or forced air to dry the glassware, as this can introduce contaminants.[5]
Protocol 2: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
-
Sample Preparation:
-
Filter the sample to remove any particulate matter.[10]
-
Acidify the sample to a pH below the pKa of the VFAs (typically around pH 2-3) using a mineral acid like hydrochloric acid.[10][11]
-
If the sample is aqueous, it must be dried before derivatization. Lyophilization (freeze-drying) is a suitable method.[2]
-
-
Esterification:
-
Weigh 1-25 mg of the dried sample into a reaction vial.[1]
-
Add 2 mL of 12-14% (w/w) boron trifluoride-methanol (BF₃-methanol) reagent to the vial.[1]
-
Tightly cap the vial and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined for your specific sample.[1]
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 1 mL of water or saturated sodium chloride solution and 1 mL of hexane (B92381) to the vial.[1]
-
Vortex the mixture vigorously for at least 30 seconds to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[1]
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of VFA contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. watersciences.unl.edu [watersciences.unl.edu]
- 4. dwk.com [dwk.com]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. 6.4 Washing and cleaning of laboratory glassware | Dairy Knowledge Portal [dairyknowledge.in]
- 7. How To [chem.rochester.edu]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of 3,5-Dimethylhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of 3,5-Dimethylhexanoic acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low physiological levels of this compound?
A1: this compound, a short-chain fatty acid (SCFA), presents several analytical challenges. Due to its carboxylic acid group, it is a polar and often non-volatile compound, making it difficult to analyze directly using Gas Chromatography (GC). Its small size and poor ionization efficiency can also complicate detection by Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, accurately quantifying low concentrations requires robust sample extraction from complex biological matrices, which can introduce interfering compounds.
Q2: Which analytical platform is better for sensitive detection: GC-MS or LC-MS/MS?
A2: Both platforms are powerful, and the choice depends on available instrumentation and specific experimental goals.
-
GC-MS is a gold standard for SCFA analysis, offering high resolution and specificity. However, it almost always requires a chemical derivatization step to make this compound volatile and thermally stable.
-
LC-MS/MS can sometimes analyze SCFAs without derivatization, but sensitivity may be limited. Derivatization strategies for LC-MS, such as using aniline (B41778), can significantly improve chromatographic separation and ionization efficiency, leading to very low detection limits.
Q3: Why is chemical derivatization crucial for the GC-MS analysis of this compound?
A3: Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative. This transformation is essential because the original compound is not amenable to GC analysis; it would not vaporize properly in the injector and would interact poorly with standard GC columns, leading to no peak or very poor peak shape. Common derivatization types include silylation, alkylation, and acylation.
Q4: What is the role of an internal standard, and which type is recommended for accurate quantification?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and controls at the beginning of the sample preparation process. It is used to correct for variability and loss during sample extraction, derivatization, and injection. For the highest accuracy and precision, a stable isotope-labeled (SIL) version of this compound (e.g., containing deuterium (B1214612) or Carbon-13) is the ideal internal standard. A SIL-IS behaves nearly identically to the analyte throughout the entire workflow, providing the most effective correction for analytical variance.
Troubleshooting Guides
Problem Area 1: Low or No Signal
Q: My signal intensity for this compound is extremely low or absent. What are the most likely causes?
A: This is a common issue that can stem from multiple points in the workflow.
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. Verify the reaction time, temperature, and the absence of moisture, as water can deactivate many derivatizing reagents. Ensure the reagent is not expired and is used in sufficient excess.
-
Sample Degradation: SCFAs can be lost during sample preparation. Ensure samples are processed quickly and stored at -80°C.
-
Instrumental Issues: Check for leaks in the GC or LC system. For GC-MS, ensure the injection port liner is clean and not active, as this can cause analyte adsorption. For LC-MS, confirm that the ion source settings (e.g., cone voltage) are optimized and not causing in-source fragmentation.
-
Low Concentration: The analyte concentration in your sample may be below the instrument's limit of detection (LOD). Consider using a sample concentration technique like Solid Phase Extraction (SPE).
Problem Area 2: Poor Chromatographic Peak Shape
Q: My analyte peak is tailing or fronting. How can I achieve a more symmetrical peak?
A: Poor peak shape compromises both identification and integration, leading to inaccurate results.
-
Tailing Peaks are often caused by "active sites" in the GC system that interact with the polar nature of the analyte (even after derivatization).
-
Solution: Use a high-quality, deactivated inlet liner and change it regularly. Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites. Ensure the column is installed correctly in the inlet and detector.
-
-
Fronting Peaks can be a sign of column overload.
-
Solution: Dilute your sample or increase the split ratio on your GC injection to reduce the mass of analyte loaded onto the column. Also, ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for LC) or stationary phase (for GC).
-
Q: The retention time for my analyte is unstable and shifts between injections. What should I check?
A: Unstable retention times make peak identification unreliable.
-
Check for Leaks: Even small leaks in the gas lines or connections can cause pressure and flow fluctuations, leading to retention time shifts.
-
Oven Temperature: Ensure the GC oven temperature is stable and reproducible for each run.
-
Mobile Phase (LC): If using LC, ensure the mobile phase composition is consistent. Premixing solvents can help avoid variability from the pump's mixing performance.
-
Column Equilibration: Make sure the column is fully equilibrated at the initial conditions before each injection.
Problem Area 3: Inconsistent or Incomplete Derivatization
Q: How can I confirm my derivatization reaction is complete and reproducible?
A: Incomplete derivatization is a major source of error and is often indicated by the presence of a tailing peak for the underivatized acid or multiple peaks corresponding to partially derivatized products.
-
Moisture is the Enemy: Silylating and many other derivatization reagents are extremely sensitive to water. Use anhydrous solvents, oven-dried glassware, and perform the reaction in a tightly sealed vial to prevent atmospheric moisture contamination.
-
Optimize Reaction Conditions: The time and temperature of the reaction are critical. For silylation, heating at 60-80°C for 30-60 minutes is common. Run a time-course experiment to find the minimum time required for a complete reaction.
-
Reagent Excess: Always use a significant molar excess of the derivatization reagent to drive the reaction to completion.
-
Test with a Standard: Run a pure standard of this compound through your derivatization and analysis protocol. You should see a single, sharp peak for the derivatized product. If not, the derivatization chemistry needs to be optimized before analyzing unknown samples.
Problem Area 4: Matrix Effects in LC-MS/MS
Q: I suspect that components from my biological sample (e.g., plasma, urine) are affecting my signal intensity. How do I mitigate these "matrix effects"?
A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.
-
Improve Sample Cleanup: The best way to reduce matrix effects is to remove interfering substances before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing matrix components than simple protein precipitation.
-
Optimize Chromatography: Adjust your LC method to chromatographically separate the this compound derivative from co-eluting matrix components, particularly phospholipids. Using a longer column or a shallower gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based measurement.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and thus minimize matrix effects.
Experimental Protocols & Data
Protocol: GC-MS Analysis via Silylation Derivatization
This protocol provides a general workflow for the quantification of this compound in a biological matrix (e.g., plasma).
-
Sample Preparation & Extraction:
-
To 100 µL of sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Acidify the sample by adding 10 µL of 2M HCl to protonate the carboxylate group.
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Silylation Derivatization:
-
Ensure the dried extract is completely free of water.
-
Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a dry solvent (e.g., anhydrous pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injector: 250°C, Splitless mode
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detector: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity. Monitor characteristic ions for the silylated derivatives of both the analyte and the SIL-IS.
-
Quantitative Data Tables
Table 1: Comparison of Common Derivatization Strategies for GC-MS
| Derivatization Method | Reagent Example | Typical Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | 60-80°C for 30-60 min | Highly effective, produces stable derivatives, potent reagents available. | Highly sensitive to moisture, reagents can be harsh on GC columns. |
| Alkylation (Esterification) | Propyl-chloroformate (PCF) | Room temp, ~1 min | Fast reaction, can be performed in aqueous media. | Can be less "clean" than silylation, may produce more byproducts. |
| Acylation | Pentafluorobenzyl Bromide (PFBBr) | 60°C for 60 min | Creates derivatives with high electron capture response (for ECD or NCI-MS). | Reagents can be toxic, may require extra cleanup steps. |
Table 2: Typical Performance Metrics for Low-Level SCFA Quantification by LC-MS/MS
(Data derived from methods using aniline derivatization)
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 150 - 300 nM | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Lower Limit of Detection (LLOD) | ~40 nM | The lowest concentration at which the analyte can be reliably detected. |
| Intra-day Precision (%RSD) | < 3% | The relative standard deviation of measurements made on the same day. |
| Inter-day Precision (%RSD) | < 1% | The relative standard deviation of measurements made on different days. |
| Accuracy (% Error) | < 10% | The closeness of the measured value to the true value. |
Visualized Workflows and Logic
Technical Support Center: Stability of 3,5-Dimethylhexanoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-dimethylhexanoic acid and its derivatives during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound and its derivatives during storage?
The stability of this compound and its derivatives can be influenced by several factors, including temperature, light, humidity, and the presence of oxygen or incompatible chemicals. Improper storage can lead to degradation, affecting the purity and potency of the compound.
Q2: What are the visual signs of degradation I should look for in my stored samples?
Visual indicators of degradation can include a change in color (e.g., appearance of a yellowish tint), changes in physical state (e.g., from solid to liquid), or the formation of precipitates.[1] Any noticeable change from the initial appearance of the compound should be investigated.
Q3: My analytical results show a decrease in the purity of my this compound derivative over time. What could be the cause?
A decrease in purity, often observed as a reduction in the main peak area and the appearance of new peaks in an HPLC chromatogram, is a strong indicator of chemical degradation.[1] This can be caused by suboptimal storage conditions such as exposure to elevated temperatures, light, or oxygen.[1]
Q4: I suspect my compound is degrading. How can I identify the degradation products?
Forced degradation studies are designed to generate and identify potential degradation products.[2][3] These studies involve subjecting the compound to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to accelerate degradation.[3] Analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are then used to separate and identify the resulting degradants.[4]
Q5: What are the recommended storage conditions for ensuring the long-term stability of this compound and its derivatives?
To ensure long-term stability, these compounds should be stored in a cool, dark, and dry place.[5][6] It is recommended to store them in tightly sealed containers, under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to oxidation.[1] For sensitive compounds, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound derivatives.
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color (e.g., yellowing) | Oxidation of the compound. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Consider using an amber-colored vial.[1] |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles.[1][2] Ensure your analytical method is stability-indicating. |
| Decrease in assay value or purity over time | General degradation due to improper storage. | Review and optimize storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a well-sealed container.[1] |
| Inconsistent analytical results between aliquots | Non-homogeneity of the sample due to partial degradation or improper mixing after thawing. | Ensure the entire sample is brought to room temperature and mixed thoroughly before taking an aliquot for analysis. Avoid repeated freeze-thaw cycles.[1] |
| Precipitate formation in a liquid formulation | Change in solubility due to degradation or interaction with formulation components. | Analyze the precipitate to determine its identity. Review the compatibility of the compound with other excipients in the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of a drug substance.[3]
Objective: To identify potential degradation pathways and degradation products of this compound derivatives under various stress conditions.
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for a specified period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the mixture at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
After exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A validated HPLC method is essential for accurately quantifying the compound and its degradation products.[7]
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Procedure:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectrum of the parent compound.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation of all peaks.
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. moravek.com [moravek.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of 3,5-Dimethylhexanoic Acid: Validating a GC-MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3,5-Dimethylhexanoic acid, a branched-chain fatty acid (BCFA), against alternative analytical techniques. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting the most suitable methodology for their specific needs.
Introduction
This compound is a branched-chain fatty acid of increasing interest in various research fields, including microbiology, metabolic disorders, and as a potential biomarker. Accurate and precise quantification of this and other BCFAs in complex biological matrices is crucial for advancing our understanding of their physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique widely employed for the analysis of fatty acids. However, due to the inherent low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs).[1]
This guide details a validated GC-MS method for BCFA analysis and compares its performance with Liquid Chromatography-Mass Spectrometry (LC-MS), a prominent alternative that often circumvents the need for derivatization.
Experimental Protocols
A critical aspect of GC-MS analysis of fatty acids is the sample preparation, particularly the derivatization step. The following protocol is a representative method for the analysis of this compound and other BCFAs in a biological matrix.
GC-MS Method for this compound Quantification
1. Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., plasma, tissue homogenate, or cell culture media) are subjected to a lipid extraction procedure, such as a modified Folch method using chloroform (B151607) and methanol (B129727).
-
An internal standard (e.g., a deuterated analog of the analyte or a structurally similar fatty acid not present in the sample) is added at the beginning of the extraction to correct for procedural losses.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The dried lipid extract is reconstituted in a solution of acetyl-chloride in methanol or a boron trifluoride-methanol solution.[1]
-
The reaction vial is tightly capped and heated (e.g., at 95°C) for a specified duration to ensure complete esterification of the fatty acids to FAMEs.[1]
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
The organic layer containing the FAMEs is collected and transferred to a clean GC vial for analysis.[1]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-FATWAX Ultra Inert Polyethylene Glycol (PEG) column, is recommended for the separation of fatty acid isomers.[2]
-
Injector: Pulsed splitless injection can be used to enhance the signal.[2]
-
Oven Temperature Program: An optimized temperature gradient is crucial for the separation of BCFAs. A typical program might start at a low temperature and gradually ramp up to a higher temperature.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and internal standard.
-
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a viable alternative for the analysis of short-chain fatty acids, often without the need for derivatization.[3]
-
Sample Preparation: Sample preparation for LC-MS is generally simpler, often involving protein precipitation followed by centrifugation.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol) is used for separation.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.
-
Performance Comparison: GC-MS vs. LC-MS for Fatty Acid Analysis
The choice between GC-MS and LC-MS depends on several factors, including the specific analytes, the required sensitivity, and the sample matrix. The following table summarizes the key performance parameters of each technique for fatty acid analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Volatile derivatives (e.g., FAMEs) | Primarily Free Fatty Acids (underivatized) | GC-MS requires a derivatization step, which can be time-consuming. LC-MS simplifies sample preparation by often eliminating this step.[3] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a wide concentration range.[2][3] |
| Limit of Quantification (LOQ) | 1.50 - 8.01 µM (for various SCFAs and BCFAs)[2] | Can achieve sub-µM to low µM levels | Both methods offer high sensitivity, with the specific LOQ depending on the analyte and instrumentation. |
| Precision (%CV) | Intra-day: 0.21% - 1.21% Inter-day: 0.89% - 2.84%[2] | Typically < 15% | Both methods demonstrate good precision. |
| Accuracy (% Recovery) | 85.04% - 106.59%[2] | Typically within 85% - 115% | Both methods provide high accuracy. |
| Isomer Separation | Can be challenging for some isomers | Generally superior for separating cis/trans and positional isomers | The choice of GC column is critical for resolving BCFA isomers. LC offers better resolution for certain isomeric forms.[3] |
| Matrix Effects | Can be minimized with appropriate sample cleanup | Can be a significant issue, often requiring the use of stable isotope-labeled internal standards | Matrix effects are a crucial consideration for both techniques, especially in complex biological samples.[2] |
Mandatory Visualization
GC-MS Experimental Workflow for this compound Quantification.
Comparison of GC-MS and LC-MS for Fatty Acid Analysis.
Conclusion
The GC-MS method, following a validated derivatization protocol, offers a highly sensitive, accurate, and precise approach for the quantification of this compound and other branched-chain fatty acids in biological samples. While the derivatization step adds to the sample preparation time, the robustness and extensive spectral libraries available for FAMEs make it a reliable choice for comprehensive fatty acid profiling.
LC-MS provides a compelling alternative, particularly when rapid sample throughput is a priority and when dealing with thermally labile or isomeric fatty acids. The choice between these two powerful techniques should be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. This guide provides the foundational information to make an informed decision for the successful quantification of this compound and other fatty acids in a research setting.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison of Short-Chain Fatty Acid Analysis Methods
A guide for researchers, scientists, and drug development professionals on the performance of common analytical techniques for short-chain fatty acid (SCFA) quantification. This document provides a comparative overview of Gas Chromatography (GC) and Liquid Chromatography (LC) methodologies, supported by a compilation of validation data from various studies to aid in the selection of the most suitable analytical strategy.
The accurate quantification of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, is paramount for understanding their role in the interplay between the gut microbiota, host metabolism, and various disease states. As critical microbial metabolites, the precise measurement of SCFAs is a key focus in both academic research and pharmaceutical development. This guide presents a consolidated comparison of the primary analytical methods employed for SCFA quantification, highlighting their performance metrics and detailing the experimental protocols.
At a Glance: GC vs. LC for SCFA Analysis
The two most prevalent techniques for SCFA analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS). The choice between these methods depends on several factors, including required sensitivity, sample matrix complexity, and desired throughput.
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Sample Volatility | Requires volatile analytes; derivatization is often mandatory for SCFAs to increase volatility.[1][2] | Suitable for a wide range of polarities and volatilities; can analyze intact fatty acids without derivatization.[1][3] |
| Derivatization | Typically required (e.g., esterification, silylation) to improve volatility and chromatographic properties.[2][3][4] | Often not required, simplifying sample preparation.[3][5] However, derivatization can be used to improve sensitivity.[6][7][8] |
| Chromatographic Separation | Offers high resolution, which is excellent for separating SCFA isomers.[1] | Provides good separation, particularly with modern column chemistries.[1] |
| Ionization (when coupled with MS) | Primarily uses Electron Ionization (EI), which can lead to extensive fragmentation.[1] | Employs softer ionization techniques like Electrospray Ionization (ESI), which typically produce intact molecular ions.[1][5] |
| Sensitivity | GC coupled with Flame Ionization Detection (GC-FID) is highly sensitive for quantifying carbon-containing compounds like SCFAs.[3] Methods involving derivatization can achieve low limits of detection (LOD) and quantification (LOQ).[2] | Sensitivity can be a limitation, especially with UV detection.[3] However, LC-MS/MS methods can be highly sensitive.[7][8] |
| Challenges | Derivatization adds steps and potential for error.[3] High temperatures can cause degradation of some SCFAs.[3] Volatilization of SCFAs can occur during sample drying.[9] | Underivatized SCFAs can have poor retention on reversed-phase columns and poor ionization.[5] |
Performance Comparison of SCFA Analysis Methods
The following tables summarize the quantitative performance of various GC-MS and LC-MS methods as reported in the literature, providing a basis for comparison.
Table 1: Performance Metrics for GC-Based Methods
| Method | Linearity (R²) | Precision (RSD%) | Recovery (%) | LOD | LOQ | Reference |
| Derivatization-free GC-MS | >0.99 for most analytes | 1-4.5% (reproducibility) | 95-117% | Not explicitly found | Not explicitly found | [10] |
| GC-MS with MTBE extraction | Not explicitly found | <6.52% (SD) | 94.89–109.32% | Not explicitly found | Not explicitly found | [11] |
| GC-FID | >0.9998 | <1.5% for peak areas | Not explicitly found | 0.21 to 0.54 µg/mL | 0.63 to 1.63 µg/mL | [12] |
| GC-MS (general) | >0.99 | 2.77-5.82% (Intra-day) | Not explicitly found | Typically 0.01% to 0.05% | Not explicitly found | [12] |
Table 2: Performance Metrics for LC-Based Methods
| Method | Linearity (R²) | Precision (RSD%) | Recovery (%) | LOD | LOQ | Reference |
| UPLC-TQ/MS with 3-NPH derivatization | >0.996 | Satisfactory CV values | Satisfactory | Not explicitly found | Not explicitly found | [13] |
| LC-MS/MS with aniline (B41778) derivatization | Not explicitly found | <3% (intra- and inter-day) | Accuracy error <10% | 40 nM | 160 nM to 310 nM | [6] |
| HPLC-MS-MS with 3-NPH derivatization | ≥0.9997 | Accuracy 85-115% (inter- and intra-day) | Reported in study | Reported in study | Reported in study | [7][8] |
| LC-MS (general) | 100-fold linear dynamic range | <20% in inter-laboratory studies | Not explicitly found | Median of 5 ng/ml | Not explicitly found | [12] |
Experimental Workflow for SCFA Analysis
The general workflow for SCFA analysis involves several key steps from sample collection to data analysis. The following diagram illustrates a typical process.
Figure 1. A generalized experimental workflow for the analysis of short-chain fatty acids.
Detailed Experimental Protocols
Below are representative protocols for SCFA analysis using GC-MS and LC-MS methodologies, compiled from various studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This protocol is a composite of common steps described for SCFA analysis requiring derivatization.
-
Sample Preparation and Extraction :
-
For solid samples (e.g., feces, cecal content), homogenize a known weight of the sample in a suitable solvent (e.g., 70% methanol (B129727) or ethanol).[10][14]
-
For liquid samples (e.g., plasma, serum), deproteinize by adding a solvent like methanol.[9]
-
Acidify the sample with an acid such as hydrochloric acid (HCl) to convert SCFAs to their undissociated forms.[11]
-
Perform liquid-liquid extraction (LLE) with a solvent like diethyl ether or methyl tert-butyl ether (MTBE).[7][8][11]
-
Alternatively, solid-phase microextraction (SPME) can be used.[3]
-
Incorporate a deuterated internal standard at the beginning of the workflow to correct for variability.[10][15]
-
-
Derivatization :
-
The extracted SCFAs are derivatized to increase their volatility. Common derivatization agents include:
-
The reaction is typically carried out by incubating the sample with the derivatization reagent at a specific temperature for a set time.[13]
-
-
GC-MS Analysis :
-
Inject the derivatized sample into the GC-MS system.
-
The GC is equipped with a column suitable for fatty acid analysis (e.g., a PEG column).[11]
-
A temperature program is used to separate the SCFA derivatives.[16]
-
The mass spectrometer is operated in a mode such as selected ion monitoring (SIM) for targeted quantification.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general approach for both derivatized and derivatization-free LC-MS analysis of SCFAs.
-
Sample Preparation and Extraction :
-
Derivatization (Optional but common for enhanced sensitivity) :
-
LC-MS/MS Analysis :
-
The prepared sample is injected into an LC system, often a UHPLC for faster analysis.[5]
-
Separation is typically achieved on a C18 or a mixed-mode column.[14][17]
-
The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.[12]
-
The eluting SCFAs (derivatized or underivatized) are detected by a tandem mass spectrometer (MS/MS), which provides high selectivity and sensitivity.[5][7][8]
-
Conclusion
The choice between GC- and LC-based methods for SCFA analysis is dependent on the specific requirements of the study. GC methods, particularly GC-MS, offer high resolution and sensitivity, but often necessitate a derivatization step. LC-MS/MS provides the flexibility to analyze SCFAs with or without derivatization and is well-suited for complex biological matrices. While direct inter-laboratory ring-studies are not always available, the compilation of data from single-laboratory validations provides a valuable guide for researchers.[15] The use of stable isotope-labeled internal standards is strongly recommended for both techniques to ensure the highest accuracy and precision in quantification.[15][18]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. mdpi.com [mdpi.com]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Derivatization Reagents for Branched-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids (BCFAs), derivatization is a critical step to enhance volatility and improve chromatographic separation for gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate derivatization reagent is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison of common derivatization reagents for BCFAs, supported by experimental data and detailed protocols.
The most prevalent derivatization strategies for fatty acids, including BCFAs, involve esterification to form fatty acid methyl esters (FAMEs) or silyl (B83357) esters, and the formation of pentafluorobenzyl (PFB) esters for enhanced sensitivity.[1][2] This comparison focuses on three widely used reagents: Boron Trifluoride-Methanol (BF3-Methanol), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and Pentafluorobenzyl Bromide (PFBBr).
Quantitative Performance Comparison
The choice of derivatization reagent significantly impacts analytical performance. Key parameters for comparison include reaction efficiency, conditions, and the stability of the resulting derivatives.
| Derivatization Reagent | Typical Reaction Time | Typical Reaction Temperature (°C) | Reported Derivatization Efficiency | Key Advantages | Key Disadvantages |
| BF3-Methanol | 5–60 minutes | 60–100 °C[2] | High, but can be affected by moisture[3] | Robust for both free fatty acids and transesterification. FAMEs are relatively stable.[4] | BF3 is toxic and moisture-sensitive.[3] Potential for isomerization of unsaturated fatty acids and formation of methoxy (B1213986) artifacts.[5] |
| BSTFA (+TMCS) | 15–60 minutes[2] | 60–100 °C[2] | High | Reacts with multiple functional groups (e.g., hydroxyls), allowing for broader analyte coverage in a single run.[2] | Derivatives are sensitive to moisture.[6] Reagent excess can interfere with early eluting peaks in GC analysis.[2] |
| PFBBr | 30-90 minutes[7][8] | 60 °C[7][8] | Good recovery rates for short-chain BCFAs (e.g., isobutyric acid: ~97.9%, 2-methylbutyric acid: ~85.2%, isovaleric acid: ~92.2%)[7][9] | Forms stable derivatives suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI)-MS. | The reagent can contain trace amounts of the fatty acids being analyzed, requiring purification for high sensitivity work.[8] |
Experimental Protocols
Detailed methodologies are crucial for successful derivatization. The following protocols are based on established methods.
Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is suitable for the analysis of total BCFAs in a sample after the hydrolysis of complex lipids.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Place the dried lipid extract (approximately 1 mg) into a reaction vial.[4]
-
Add 1 mL of 14% BF3-Methanol solution.[4]
-
Tightly cap the vial and heat at 60°C for 60 minutes.[4]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[3]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
This protocol is effective for derivatizing BCFAs and other molecules with active hydrogens.
Materials:
-
Dried fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Place the dried fatty acid sample in a reaction vial.
-
Add 100 µL of the solvent.[2]
-
Add 50 µL of BSTFA with 1% TMCS.[2]
-
Tightly cap the vial and vortex for 10 seconds.[2]
-
Heat the vial at 60°C for 60 minutes.[2]
-
Cool the vial to room temperature.
-
The sample can be injected directly or further diluted with a solvent for GC-MS analysis.
Protocol 3: Esterification to Pentafluorobenzyl (PFB) Esters using PFBBr
This protocol is optimized for the analysis of short-chain BCFAs and is suitable for high-sensitivity applications.[7]
Materials:
-
Aqueous sample containing SCFAs/BCFAs
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., in acetone)
-
Hexane
-
0.9% (w/v) Sodium Chloride (NaCl) solution
-
Reaction vials
Procedure:
-
To 200 µL of the aqueous sample in a reaction vial, add the internal standards.
-
Add 400 µL of a 100 mM PFBBr solution in acetone.
-
Cool the vials on ice.[8]
-
Add 150 µL of hexane and 150 µL of 0.9% NaCl solution.[8]
-
Vortex the mixture and allow the phases to separate.
-
Transfer the upper hexane layer to a GC vial for analysis.[8]
Visualizing the Workflow and Chemistry
To better understand the analytical process and the chemical transformations, the following diagrams illustrate a typical workflow for BCFA analysis and a representative derivatization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. GC-MS for Short-Chain Fatty Acid Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of short-chain fatty acids (SCFAs), key products of gut microbial fermentation, is paramount in understanding their role in health and disease. As interest in the therapeutic potential of modulating SCFA levels grows, so does the need for robust and reliable analytical methods. The two most prominent techniques for SCFA quantification are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is not a simple one, as each presents a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance for SCFA analysis, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
A critical aspect of evaluating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC-MS/MS. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed, including the choice of derivatization agent.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Key Considerations |
| Linearity (r²) | > 0.99[1][2] | > 0.995[3] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 5–24 ng/mL (derivatized)[4] | 40 nM (derivatized)[3][5] | HPLC-MS/MS, particularly with derivatization, can achieve very low detection limits.[3][5] |
| Limit of Quantification (LOQ) | 0.05–0.1 μg/mL (derivatized)[4] | 160 nM to 310 nM (derivatized)[3][5] | The LOQ for HPLC-MS/MS can be lower than that for GC-MS, allowing for quantification of low-abundance SCFAs.[3][5] |
| Precision (RSD%) | 1–4.5%[1][2][6] | < 3%[3][5] | Both methods demonstrate good precision and reproducibility.[1][2][3][6] |
| Recovery (%) | 95–117%[1][2][6] | 94.89–109.32%[7] | Comparable recovery rates are achievable with optimized extraction procedures for both techniques. |
| Analysis Time | 45-60 min[8] | As short as 15 min or less[8] | HPLC-MS/MS can offer a significantly shorter analysis time per sample.[8] |
Experimental Workflows and Methodologies
The following sections detail generalized experimental protocols for SCFA quantification using both GC-MS and HPLC-MS/MS, accompanied by workflow diagrams generated using Graphviz.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow for SCFA Analysis
GC-MS analysis of SCFAs typically requires a derivatization step to increase the volatility and thermal stability of these polar compounds.[9] This allows for their separation on a gas chromatographic column and subsequent detection by a mass spectrometer.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., fecal sample) in an appropriate buffer.
-
Acidify the sample with an acid such as hydrochloric acid to protonate the SCFAs.[7][10]
-
Perform a liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether to isolate the SCFAs.[7]
-
The organic phase containing the SCFAs is collected and dried.
-
-
Derivatization:
-
The dried extract is reconstituted in a derivatization reagent. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation or alcohols in the presence of a catalyst for esterification.[11][12]
-
The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.[12]
-
-
GC-MS Analysis:
High-Performance Liquid Chromatography (HPLC) Workflow for SCFA Analysis
HPLC methods for SCFA analysis can be performed with or without derivatization. Direct analysis is possible but may suffer from poor chromatographic retention and sensitivity.[13] Derivatization to add a UV-active or fluorescent tag can significantly improve detection limits.[8]
Experimental Protocol: HPLC-MS/MS with Derivatization
-
Sample Preparation and Extraction:
-
Homogenize the biological sample in a suitable solvent, often containing an internal standard.
-
Perform protein precipitation using a solvent like methanol (B129727) or acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the SCFAs.
-
-
Derivatization (using 3-nitrophenylhydrazine (B1228671) - 3-NPH):
-
HPLC-MS/MS Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[14]
-
The eluent is introduced into a tandem mass spectrometer for detection and quantification, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Concluding Remarks
Both GC-MS and HPLC-MS/MS are powerful techniques for the quantification of short-chain fatty acids. GC-MS is a well-established and robust method, particularly for volatile compounds, but generally requires a derivatization step which can add to sample preparation time.[15] HPLC-MS/MS, on the other hand, offers the flexibility of both direct and derivatized analysis, with the latter providing excellent sensitivity and often shorter analysis times.[8]
The choice between the two techniques will ultimately depend on the specific requirements of the study. For high-throughput analysis where speed is critical, HPLC-MS/MS may be the preferred method. For laboratories with extensive experience and established protocols for GC-MS, it remains a reliable and accurate option. For the most comprehensive and unambiguous SCFA profiling, a combination of both techniques, where one can be used to confirm the findings of the other, provides the highest level of confidence in the analytical data.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 15. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Navigating the Chiral Labyrinth: A Comparative Guide to the Enantioselective Separation and Analysis of 3,5-Dimethylhexanoic Acid
For researchers, scientists, and drug development professionals, the precise separation and analysis of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides an in-depth comparison of various analytical techniques for the enantioselective separation of 3,5-Dimethylhexanoic acid, a chiral carboxylic acid. We will explore direct and indirect approaches using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), offering detailed experimental protocols and performance comparisons to inform your method development.
The separation of enantiomers, molecules that are non-superimposable mirror images of each other, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. However, their interactions with biological systems can differ dramatically, making enantioselective analysis a regulatory and scientific necessity. This guide focuses on this compound, providing a comparative framework of established chiral separation techniques.
At a Glance: Comparing Chiral Separation Strategies
The selection of an appropriate analytical technique for enantioselective separation depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of potential methods for the analysis of this compound enantiomers.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) - Direct | High-Performance Liquid Chromatography (HPLC) - Indirect | Capillary Electrophoresis (CE) |
| Principle | Direct separation of derivatized enantiomers on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral stationary phase. | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. |
| Derivatization | Mandatory (e.g., methyl esterification). | Not required. | Mandatory (formation of diastereomers with a chiral reagent). | Not typically required. |
| Stationary/Mobile Phase | Chiral Stationary Phase (e.g., cyclodextrin-based). | Chiral Stationary Phase (e.g., polysaccharide-based, anion-exchange). | Achiral Stationary Phase (e.g., C18). | Fused silica (B1680970) capillary with a background electrolyte containing a chiral selector. |
| Detection | FID, MS. | UV, MS. | UV, Fluorescence, MS. | UV, MS. |
| Advantages | High resolution and efficiency. | Direct analysis, simpler sample preparation. | Utilizes standard achiral columns, potentially higher sensitivity with fluorescent derivatizing agents. | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Requires derivatization, high temperatures may not be suitable for all analytes. | Chiral columns can be expensive and have specific mobile phase requirements. | Derivatization can be complex and may introduce bias. | Lower concentration sensitivity compared to HPLC, potential for analyte-wall interactions. |
In-Depth Experimental Protocols
The following sections provide detailed experimental methodologies for each of the compared techniques. These protocols are based on established methods for similar chiral carboxylic acids and serve as a starting point for method development for this compound.
Gas Chromatography (GC) - Direct Method
Due to the low volatility of carboxylic acids, derivatization is a prerequisite for their analysis by GC. A common approach is the conversion to more volatile esters.
1. Derivatization to Methyl Esters:
-
Reagents: Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v) or Diazomethane.
-
Procedure (using BF₃-MeOH):
-
To 1 mg of this compound in a vial, add 1 mL of 14% BF₃-MeOH solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the methyl esters for GC analysis.
-
2. GC-FID/MS Analysis:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX® G-TA, Supelco® β-DEX™ 225).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless inlet.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
.
High-Performance Liquid Chromatography (HPLC) - Direct and Indirect Methods
HPLC offers the flexibility of both direct and indirect chiral separation methods.
Polysaccharide-based chiral stationary phases are widely used for their broad applicability.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a strong acid modifier (e.g., Trifluoroacetic Acid - TFA). A typical starting composition is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (due to the carboxyl group) or Mass Spectrometry.
-
Injection Volume: 10 µL.
Anion-exchange CSPs are particularly effective for acidic compounds.[1]
-
Column: CHIRALPAK® QN-AX (quinine-based), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol with acidic and salt additives (e.g., 20 mM Acetic Acid and 10 mM Ammonium Acetate).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 5 µL.
This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
1. Derivatization with a Chiral Amine:
-
Chiral Derivatizing Agent (CDA): (R)- or (S)-1-(1-Naphthyl)ethylamine or another suitable chiral amine.
-
Procedure:
-
Dissolve 1 mg of this compound in a suitable solvent (e.g., Dichloromethane).
-
Add a coupling agent (e.g., 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide - DCC).
-
Add 1.2 equivalents of the chiral amine.
-
Stir the reaction at room temperature for 2-4 hours.
-
Filter to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
2. Achiral HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water, both containing 0.1% Formic Acid. (e.g., 40-80% Acetonitrile over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at a wavelength corresponding to the chromophore of the derivatizing agent (e.g., 280 nm for a naphthyl group).
-
Injection Volume: 20 µL.
.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for chiral separations, often utilizing chiral selectors added to the background electrolyte.[2]
-
Capillary: Fused silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 6.0) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., 10 mM β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin) are commonly used.[2] Other potential selectors include certain antibiotics or chiral crown ethers.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
.
Conclusion
The enantioselective separation and analysis of this compound can be successfully achieved using a variety of chromatographic and electrophoretic techniques. The choice of the optimal method will be dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography offers high resolution but necessitates a derivatization step.
-
Direct High-Performance Liquid Chromatography on chiral stationary phases provides a straightforward approach, with polysaccharide-based and anion-exchange columns being strong candidates.
-
Indirect High-Performance Liquid Chromatography is a viable alternative if a suitable chiral derivatizing agent is available and can leverage standard achiral columns.
-
Capillary Electrophoresis presents a high-efficiency, low-consumption alternative, particularly for method development and screening of chiral selectors.
For drug development professionals, the validation of a robust and reproducible chiral separation method is of paramount importance. It is recommended to screen multiple approaches to identify the most suitable method for a given application, ensuring the accurate determination of enantiomeric purity and contributing to the development of safe and effective pharmaceuticals.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Volatile Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of volatile fatty acids (VFAs) is crucial across a spectrum of scientific disciplines, from gut microbiota studies and drug metabolism to environmental monitoring and biofuel development. The selection of an appropriate analytical method is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of the most prevalent analytical techniques for VFA analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), supported by a summary of performance data and detailed experimental protocols.
Overview of Analytical Techniques
Volatile fatty acids, short-chain carboxylic acids with one to six carbon atoms, are primarily produced through microbial fermentation. Their analysis is essential for understanding metabolic processes and gut health. The most common VFAs include acetic, propionic, and butyric acids.[1][2] The primary analytical methods for their quantification include Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).[1][3][4][5][6][7]
Gas Chromatography (GC) stands as a widely employed and robust technique for VFA determination, particularly in complex matrices like wastewater and landfill leachates.[3] Its high resolution, low limits of detection (LOD), and wide linear dynamic range make it a preferred method.[3] GC separates VFAs based on their boiling points and polarity after they have been vaporized. To enhance volatility and prevent thermal decomposition, VFAs are often derivatized to their methyl ester forms (FAMEs).[8]
High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of VFAs in aqueous samples.[2][9] This technique separates compounds based on their interaction with a stationary phase and a liquid mobile phase. While generally less sensitive than GC for VFAs, HPLC can be advantageous as it often does not require derivatization.
Capillary Electrophoresis (CE) is an attractive technique due to its short analysis times and simple sample preparation.[4][5][6][7] CE separates ions based on their electrophoretic mobility in an electric field. For VFA analysis, the pH of the buffer is typically maintained above 7.0 to ensure the carboxyl groups are dissociated.[4][6]
Performance Characteristics of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, precision, and the complexity of the sample matrix. The following table summarizes key performance characteristics for the determination of various VFAs using different analytical techniques.
| Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| GC-FID (Headspace) | Acetic Acid | 0.998 | 13.09 mg/L | - | 0.11 | - | [10] |
| Propionic Acid | 0.999 | 4.39 mg/L | - | 0.09 | - | [10] | |
| Butyric Acid | 0.999 | 3.97 mg/L | - | 0.08 | - | [10] | |
| GC-FID (LLE) | Acetic Acid | 0.998 | 11.23 mg/L | - | 0.21 | - | [10] |
| Propionic Acid | 0.999 | 4.67 mg/L | - | 0.15 | - | [10] | |
| Butyric Acid | 0.999 | 4.19 mg/L | - | 0.14 | - | [10] | |
| GC-TOF-MS (LLE) | Acetic Acid | - | 0.034 mg/L | 0.11 mg/L | - | - | [11] |
| Propionic Acid | - | 0.045 mg/L | 0.15 mg/L | - | - | [11] | |
| GC-TOF-MS (HS-SPME) | Acetic Acid | - | 0.079 mg/L | - | - | - | [11] |
| Propionic Acid | - | 0.12 mg/L | - | - | - | [11] | |
| HPLC-UV | Acetic Acid | - | 1.4 mM | - | - | 84.55 ± 7.10 | [2] |
| Propionic Acid | - | 0.56 mM | - | - | 70.55 ± 0.65 | [2] | |
| Butyric Acid | - | 0.56 mM | - | - | 88.46 ± 2.98 | [2] | |
| Spectrophotometry | C2-C6 VFAs | >0.99 | - | 250 mg/L | 2.35 - 9.26 | 94.68 - 106.50 | [12] |
| CE-MS | Derivatized VFAs | - | 25 - 250 nM | - | - | - | [13] |
Experimental Protocols
Gas Chromatography (GC) Method
A common approach for VFA analysis by GC involves derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[8]
-
Sample Preparation (Derivatization):
-
Saponification: The fat in the sample undergoes a saponification reaction to produce free fatty acids and glycerol.[8]
-
Transesterification: The free fatty acids are then subjected to a transesterification reaction with methanol (B129727) to form FAMEs.[8]
-
Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent.[8] An internal standard is often added to compensate for variations in sample preparation and analysis.[8]
-
-
GC Analysis:
-
Injection: The extracted FAMEs are injected into the GC.
-
Separation: The separation is typically performed on a polar capillary column, such as a DB-FATWAX or DB-FFAP column.[14][15] The oven temperature is programmed to ramp up to achieve separation of the different FAMEs.
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification.[1] For enhanced selectivity and structural information, a Mass Spectrometer (MS) can be used as the detector.[1][8]
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC methods for VFA analysis often utilize a reversed-phase column.
-
Sample Preparation:
-
HPLC Analysis:
-
Mobile Phase: An acidic aqueous buffer, such as a phosphate (B84403) buffer at pH 2.5, is commonly used as the mobile phase.[2][16]
-
Column: A C18 reversed-phase column is frequently employed.[16][17]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is a common method for quantifying VFAs.[9][16]
-
Capillary Electrophoresis (CE) Method
CE offers a rapid and efficient means of separating VFAs.
-
Sample Preparation:
-
CE Analysis:
-
Background Electrolyte (BGE): The BGE is crucial for separation. Its pH is typically maintained above 7.0 to ensure the VFAs are in their anionic form.[4][6] The BGE may also contain organic solvents or other additives to improve selectivity.[4][6]
-
Separation: The sample is injected into a capillary, and a high voltage is applied to drive the separation of the anionic VFAs.
-
Detection: Various detection methods can be used, including UV-visible, capacitively coupled contactless conductivity, laser-induced fluorescence (LIF), and mass spectrometry (MS).[4][5][6]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for VFA analysis using GC, HPLC, and CE.
Caption: Workflow for VFA Analysis by Gas Chromatography (GC).
Caption: Workflow for VFA Analysis by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for VFA Analysis by Capillary Electrophoresis (CE).
References
- 1. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. An HPLC method for estimation of volatile fatty acids in rumimd fluid | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. 20 years of fatty acid analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acids analysis by capillary electrophoresis: Fundamentals, advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 9. usgs.gov [usgs.gov]
- 10. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 11. Research Portal [ujcontent.uj.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [scholars.csus.edu]
A Comparative Guide to the Structural Elucidation and Properties of 3,5-Dimethylhexanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of 3,5-dimethylhexanoic acid and its structural isomers, 3,4-dimethylhexanoic acid and 3,3-dimethylhexanoic acid. While direct comparative studies on these specific analogs are limited in publicly available literature, this document synthesizes known physicochemical properties, general methodologies for structural elucidation, and discusses potential biological activities based on the broader class of branched-chain fatty acids (BCFAs).
Physicochemical Properties
The positioning of the methyl groups along the hexanoic acid backbone subtly influences the physicochemical properties of these isomers. A summary of their known and computed properties is presented below.
| Property | This compound | 3,4-Dimethylhexanoic Acid | 3,3-Dimethylhexanoic Acid |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1][2] | 144.21 g/mol [3] | 144.21 g/mol [4] |
| CAS Number | 60308-87-4[1][2][5] | 153312-53-9[3] | 90808-83-6[4][6] |
| IUPAC Name | This compound[1] | 3,4-dimethylhexanoic acid[3] | 3,3-dimethylhexanoic acid[4] |
| Boiling Point | Not available | Not available | 216-220 °C[7] |
| Density | Not available | Not available | 0.913 g/mL[7] |
| pKa (Predicted) | 4.80 ± 0.10[2] | Not available | Not available |
| XLogP3-AA (Computed) | 2.4[1] | 2.4[3][8] | 2.5[4] |
Structural Elucidation: A Comparative Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the precise connectivity of atoms. The chemical shifts and splitting patterns of the proton and carbon signals would differ significantly for each isomer due to the distinct chemical environments of the methyl groups and adjacent protons.
-
This compound : Would exhibit characteristic signals for two distinct methyl groups, one at the C3 and another at the C5 position. The protons on these carbons would show complex splitting patterns due to coupling with neighboring methylene (B1212753) and methine protons.
-
3,4-Dimethylhexanoic Acid : The proximity of the two methyl groups at the C3 and C4 positions would lead to unique chemical shifts and coupling constants between the methine protons at these positions.
-
3,3-Dimethylhexanoic Acid : The presence of a quaternary carbon at the C3 position, bonded to two methyl groups, would be clearly indicated by a singlet signal for the six equivalent methyl protons in the ¹H NMR spectrum and a characteristic quaternary carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization would differ, providing clues to their structures.
-
Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids.
-
The position of the methyl branches will influence the stability of the resulting carbocations, leading to characteristic fragment ions for each isomer. For instance, 3,3-dimethylhexanoic acid is expected to show a prominent fragment from the cleavage of the bond between C3 and C4.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. All three isomers will exhibit the characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700-1725 cm⁻¹).[9] Subtle differences in the C-H bending and stretching frequencies in the fingerprint region may exist but are generally less informative for distinguishing between these closely related isomers compared to NMR.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of each specific dimethylhexanoic acid isomer are not widely reported. However, general methods for the synthesis of branched-chain carboxylic acids can be adapted.
General Synthesis of Dimethylhexanoic Acids
A common approach involves the alkylation of a suitable ester enolate followed by hydrolysis. For example, the synthesis of this compound can be achieved from its ethyl ester.[10] A general workflow for such a synthesis is outlined below.
Structural Elucidation Workflow
The structural confirmation of the synthesized products would follow a standard analytical workflow.
Comparative Biological Activity
Direct comparative studies on the biological activities of these specific dimethylhexanoic acid isomers are lacking. However, research on BCFAs as a class provides insights into their potential roles.
-
3,3-Dimethylhexanoic Acid : This isomer has been investigated for its potential neurological effects, with some sources suggesting it may have applications in treating migraines and epileptic seizures.[11]
-
This compound and 3,4-Dimethylhexanoic Acid : Specific biological activities for these isomers are not well-documented in the literature.
As BCFAs, these compounds are likely to interact with metabolic pathways regulated by fatty acids. Two key signaling pathways are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Sterol Regulatory Element-Binding Protein 1 (SREBP1) pathways.
PPARα Signaling Pathway
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Fatty acids, including BCFAs, can act as ligands for PPARα.
SREBP1 Signaling Pathway
SREBP1 is a key transcription factor that regulates the synthesis of fatty acids and triglycerides. Its activity is influenced by cellular lipid levels.
Conclusion
This guide provides a comparative overview of this compound and its isomers, 3,4- and 3,3-dimethylhexanoic acid, based on currently available data. While detailed experimental comparisons are scarce, this document serves as a valuable resource by consolidating known physicochemical properties, outlining general experimental approaches, and discussing potential biological activities within the context of branched-chain fatty acids. Further research is warranted to fully elucidate the unique structural and biological properties of each isomer, which may hold potential for applications in drug development and other scientific fields.
References
- 1. This compound | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,4-Dimethylhexanoic acid | C8H16O2 | CID 22996987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-dimethylhexanoic Acid | C8H16O2 | CID 11367061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 3,3-DIMETHYLHEXANOIC ACID | 90808-83-6 [chemicalbook.com]
- 7. 2-Hydroxy-3,4-dimethylhexanoic acid | C8H16O3 | CID 66289639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3R,4S)-3,4-dimethylhexanoic acid | C8H16O2 | CID 55300332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3-dimethylhexanoic Acid | 90808-83-6 | Benchchem [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. 3,3-Dimethylhexanoic acid | 90808-83-6 | QDA80883 [biosynth.com]
Comparative study of the metabolic pathways of different branched-chain fatty acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of different branched-chain fatty acids (BCFAs), focusing on their distinct effects on cellular metabolism and signaling. The information presented is supported by experimental data to aid in the understanding of these unique lipids and their potential therapeutic applications.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are saturated fatty acids characterized by a methyl group on the carbon chain. The position of this methyl branch defines their classification, primarily as iso or anteiso BCFAs. Iso-BCFAs have a methyl branch on the penultimate carbon from the methyl end, while anteiso-BCFAs have the branch on the antepenultimate carbon. These structural differences lead to distinct physical properties and, consequently, divergent metabolic fates and biological activities.
Data Presentation: Comparative Metabolic Effects of BCFAs
The following tables summarize the quantitative data from various studies, comparing the effects of different BCFAs on key metabolic parameters.
| BCFA Type | Effect on Glucose Metabolism | Effect on Fatty Acid Metabolism | Mitochondrial Respiration (Oxygen Consumption Rate) | Primary Signaling Pathways Affected | Reference |
| iso-C15:0 | Data not available | Substrate for bacterial membrane synthesis | Data not available in mammalian cells | Data not available | [1][2][3] |
| anteiso-C15:0 | Data not available | Critical for bacterial membrane fluidity at low temperatures | Data not available in mammalian cells | Data not available | [1][2][3] |
| iso-C16:0 (14-MPA) | No significant effect | Decreased expression of genes for lipid synthesis (SCD1, ELOVL4/6, FADS1/2) | Lower oxidation rate compared to straight-chain C16:0 | Downregulation of pro-inflammatory genes (COX-2, IL-6, ALOX-15) | [4] |
| anteiso-C17:0 | Potential for improved insulin (B600854) sensitivity (inferred from general BCFA effects) | Data not available | Data not available | Data not available | |
| Short-Chain BCFAs (general) | Can improve glucose homeostasis | Activate fatty acid oxidation | Can enhance mitochondrial function | Activation of AMP-activated protein kinase (AMPK) | [5][6][7] |
| Enzyme | BCFA Substrate | Km (µM) | Vmax or kcat | Notes | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA (BCFA precursor) | Not explicitly for a specific BCFA | Lower turnover number compared to malonyl-CoA (for straight-chain fatty acids) | The ketoacyl synthase (KS) domain dictates the substrate specificity and speed of BCFA production. | [8][9][10] |
| Long-Chain Acyl-CoA Synthetase (Faa1p - yeast) | Oleate (as a model long-chain fatty acid) | 71.1 | 158.2 nmol/min/mg protein | While not specific to BCFAs, this provides a reference for the activation step. Data for specific BCFAs is limited. | [11] |
| Acyl-CoA Dehydrogenases | General (medium-chain) | Data not available for specific BCFAs | Data not available for specific BCFAs | The enzyme family is responsible for the initial dehydrogenation step in β-oxidation. | [12] |
Metabolic Pathways of Branched-Chain Fatty Acids
BCFAs are metabolized through pathways that share similarities with straight-chain fatty acids, but with key differences owing to their branched structure.
Anabolism: Biosynthesis of BCFAs
The synthesis of BCFAs starts from branched-chain amino acids (BCAAs). Leucine, isoleucine, and valine are transaminated to their respective α-keto acids, which then serve as primers for fatty acid synthase to build the characteristic iso and anteiso structures.
References
- 1. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Short-chain fatty acids activate AMP-activated protein kinase and ameliorate ethanol-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the AMP activated protein kinase by short-chain fatty acids is the main mechanism underlying the beneficial effect of a high fiber diet on the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase | Semantic Scholar [semanticscholar.org]
- 11. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
Evaluating the Biological Effects of (R)- vs (S)-3,5-Dimethylhexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral compound, can exhibit significantly different pharmacological, toxicological, and metabolic properties. This guide provides a framework for evaluating the distinct biological effects of the (R)- and (S)-enantiomers of 3,5-dimethylhexanoic acid. While specific comparative data for these particular enantiomers is not extensively available in publicly accessible literature, this document outlines the essential principles and experimental approaches required for a thorough comparative evaluation, drawing upon established methodologies in drug development and chemical biology.
The Critical Role of Stereochemistry in Biological Systems
The differential effects of enantiomers arise from the stereospecific nature of biological macromolecules such as enzymes and receptors. These protein targets are themselves chiral, composed of L-amino acids, and thus can interact differently with the two enantiomers of a chiral substrate or ligand. This can lead to one enantiomer being biologically active (the eutomer) while the other is less active or inactive (the distomer), or in some cases, exhibits a completely different or even adverse effect.
For instance, the pharmacological activity of the calcium channel blocker benidipine (B10687) demonstrates this principle, where the (+)-alpha isomer exhibits a significantly more potent hypotensive effect than the (-)-alpha isomer.[1] Similarly, stereochemistry plays a pivotal role in the antimalarial activity of 3-Br-acivicin isomers.[2] Therefore, a separate and thorough evaluation of each enantiomer of this compound is imperative for any scientific investigation or drug development program.
Framework for Comparative Evaluation
A comprehensive comparison of the biological effects of (R)- and (S)-3,5-dimethylhexanoic acid would necessitate a tiered experimental approach, progressing from in vitro characterization to cellular assays and potentially in vivo studies.
Table 1: Hypothetical Data Structure for Comparative Biological Evaluation
While specific experimental data for the enantiomers of this compound is not available, the following table illustrates how such data should be structured for a clear and concise comparison. Researchers undertaking studies on these compounds should aim to generate data that can be presented in a similar format.
| Parameter | (R)-3,5-Dimethylhexanoic Acid | (S)-3,5-Dimethylhexanoic Acid | Reference Compound |
| Receptor Binding Affinity (Kd, µM) | Data | Data | Data |
| Enzyme Inhibition (IC50, µM) | Data | Data | Data |
| Cellular Potency (EC50, µM) | Data | Data | Data |
| Cytotoxicity (CC50, µM) | Data | Data | Data |
| Metabolic Stability (t1/2, min) | Data | Data | Data |
| In Vivo Efficacy (ED50, mg/kg) | Data | Data | Data |
Experimental Protocols: A Methodological Overview
The following section outlines the types of experimental protocols that would be essential for elucidating the differential biological effects of (R)- and (S)-3,5-dimethylhexanoic acid.
Receptor Binding Assays
-
Objective: To determine the binding affinity of each enantiomer to a specific molecular target.
-
Methodology: A radioligand binding assay is a common method. This involves incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to the receptor. The ability of increasing concentrations of the (R)- and (S)-enantiomers of this compound to displace the radioligand is measured. The data is then used to calculate the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) for each enantiomer.
Enzyme Inhibition Assays
-
Objective: To assess the ability of each enantiomer to inhibit the activity of a target enzyme.
-
Methodology: The specific assay will depend on the enzyme . A common approach involves incubating the enzyme with its substrate in the presence of varying concentrations of each enantiomer. The rate of product formation is measured, often using spectrophotometric or fluorometric methods. The concentration of the enantiomer that causes 50% inhibition of the enzyme's activity (IC50) is then determined.
Cell-Based Functional Assays
-
Objective: To evaluate the effect of each enantiomer on a specific cellular process or signaling pathway.
-
Methodology: A wide variety of cell-based assays can be employed. For example, if the target is a G-protein coupled receptor, a second messenger assay (e.g., measuring cAMP or intracellular calcium levels) can be used. If the compounds are expected to affect cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) would be appropriate. The concentration of each enantiomer that produces 50% of the maximal response (EC50) is a key parameter.
In Vitro ADME-Tox Profiling
-
Objective: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of each enantiomer.
-
Methodology:
-
Metabolic Stability: Incubation of each enantiomer with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
Cytotoxicity: Assessment of cell death in various cell lines (e.g., HepG2 for liver toxicity) using assays that measure membrane integrity or metabolic activity.
-
Permeability: Use of cell-based models like Caco-2 monolayers to predict intestinal absorption.
-
Visualizing the Research Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of the (R)- and (S)-enantiomers of a chiral compound like this compound.
Caption: Generalized workflow for the comparative evaluation of chiral compounds.
Conclusion
A thorough understanding of the differential biological effects of the (R)- and (S)-enantiomers of this compound is fundamental for any meaningful research or development effort. While direct comparative data is currently sparse in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for conducting such an evaluation. By systematically assessing the interactions of each enantiomer with biological targets, their cellular effects, and their ADME-Tox profiles, researchers can build a comprehensive understanding of their respective biological activities and unlock their full therapeutic or scientific potential. The generation and publication of such data are crucial to advancing our knowledge of these specific chiral molecules.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethylhexanoic Acid: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 3,5-Dimethylhexanoic acid, a corrosive organic acid. The following information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat or chemical-resistant apron.[1][2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information extrapolated from similar carboxylic acids. This data should be used as a precautionary guide in the absence of specific data for this compound.
| Hazard Classification | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Danger | H314 - Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Danger | H314 - Causes severe skin burns and eye damage.[1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is to use an approved waste disposal plant.[1][2] For small spills or residual amounts, neutralization may be an option if permitted by local regulations and the material does not possess other hazardous characteristics.
Method 1: Disposal via Approved Waste Contractor (Recommended)
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Store the waste in a clearly labeled, sealed, and compatible container.[2][3] Glass containers are generally suitable for acidic waste, but check for compatibility.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and a description of the hazard (e.g., "Corrosive").
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as bases and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Method 2: Neutralization of Small Quantities (Use with Caution)
This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with local regulations.
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a neutralizing agent such as sodium bicarbonate or a dilute solution of sodium hydroxide. Have a pH meter or pH paper ready.
-
Dilution: Slowly add the this compound to a large volume of cold water with stirring. This will help to dissipate any heat generated.
-
Neutralization: Slowly add the neutralizing agent to the diluted acid solution while continuously stirring and monitoring the pH. Control the rate of addition to prevent excessive heat generation or foaming.
-
pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always consult your EHS office before disposing of any chemical waste down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dimethylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3,5-Dimethylhexanoic acid (CAS No. 60308-87-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar carboxylic acids, which are generally corrosive and irritant. Adherence to these guidelines is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent contact and exposure when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[3] Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat or apron | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn. An apron can provide an additional layer of protection.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[2][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][4]
Handling Procedures:
-
Before use, consult the available safety information and be familiar with the potential hazards.
-
Inspect all PPE for damage before donning.
-
When transferring or weighing, avoid splashing or generating aerosols.
-
Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[5]
-
Keep containers tightly closed when not in use.
-
Store containers below eye level to minimize the risk of dropping and splashing.[5]
Disposal Plan
Waste Collection:
-
All waste materials containing this compound, including contaminated consumables, must be collected in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with corrosive organic acids (e.g., polyethylene).
-
Do not mix with incompatible waste streams.
Disposal Route:
-
Disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations.
-
As a non-listed chemical waste, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They can provide guidance on proper waste characterization and disposal methods.
-
Do not dispose of this compound down the drain or in the general trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
